(Rac)-IBT6A hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
CAS No. |
1807619-60-8 |
|---|---|
Molecular Formula |
C22H23ClN6O |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |
InChI Key |
ATLAMSZMAHXMSQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-IBT6A Hydrochloride: A Technical Guide to its Mechanism of Action as a Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of (Rac)-IBT6A hydrochloride, a potent inhibitor of Bruton's tyrosine kinase (Btk). This document details the compound's activity, its role within the B-cell receptor (BCR) signaling pathway, and comprehensive experimental protocols for its characterization.
Introduction
This compound is the racemic form of IBT6A, a known impurity of the FDA-approved drug, Ibrutinib.[1][2][3][4] Like Ibrutinib, this compound's primary mechanism of action is the inhibition of Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Btk plays a crucial role in B-cell development, differentiation, and proliferation, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.
Core Mechanism of Action: Btk Inhibition
This compound acts as an inhibitor of Btk, thereby disrupting the downstream signaling cascade initiated by B-cell receptor activation. The engagement of the BCR by an antigen triggers a series of phosphorylation events, leading to the activation of Btk. Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key step in propagating the signal. This leads to the generation of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. These events culminate in the activation of transcription factors, such as NF-κB, which drive B-cell survival, proliferation, and differentiation. By inhibiting Btk, this compound effectively blocks these downstream events.
Signaling Pathway Diagram
Quantitative Data
The inhibitory potency of this compound is expected to be comparable to that of IBT6A and Ibrutinib, given that it is the racemic mixture of IBT6A. The half-maximal inhibitory concentration (IC50) for Btk is a key quantitative measure of its potency.
| Compound | Target | Assay Type | IC50 (nM) |
| IBT6A | Btk | Biochemical Assay | 0.5 |
Note: The IC50 value is for IBT6A, of which this compound is the racemate.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Biochemical Btk Kinase Assay (IC50 Determination)
This assay determines the direct inhibitory effect of this compound on Btk enzyme activity.
Principle: The assay measures the amount of ADP produced from the kinase reaction using a luminescent signal. The signal intensity is proportional to the kinase activity.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
ATP
-
Btk substrate (e.g., poly(E,Y)₄:₁)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of Btk enzyme solution to each well.
-
Add 2 µL of a mixture of Btk substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Workflow: Btk Kinase Assay
Cellular Assay: Western Blot for Downstream Signaling
This assay assesses the effect of this compound on the phosphorylation of Btk and its downstream target, PLCγ2, in a cellular context.
Principle: Western blotting is used to detect the levels of phosphorylated Btk (pBtk) and phosphorylated PLCγ2 (pPLCγ2) in B-cells treated with the inhibitor and stimulated to activate the BCR pathway.
Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium
-
This compound
-
BCR agonist (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-pBtk (Tyr223), anti-Btk, anti-pPLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture B-cells to the desired density.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a BCR agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Functional Cellular Assay: Calcium Flux
This assay measures the functional consequence of Btk inhibition on B-cell activation by monitoring changes in intracellular calcium levels.
Principle: B-cell activation via the BCR leads to a rapid increase in intracellular calcium. This assay uses a calcium-sensitive fluorescent dye to measure this change, which is expected to be inhibited by a Btk inhibitor.
Materials:
-
B-cell line (e.g., Ramos)
-
This compound
-
BCR agonist (e.g., anti-IgM antibody)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Flow cytometer or a fluorescence plate reader
Procedure:
-
Load B-cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound.
-
Establish a baseline fluorescence reading using a flow cytometer or plate reader.
-
Add the BCR agonist to stimulate the cells and immediately begin recording the fluorescence over time.
-
Analyze the data to determine the extent of inhibition of the calcium flux by this compound.
Logical Relationship of Experimental Assays
Conclusion
This compound is a potent inhibitor of Bruton's tyrosine kinase, a key enzyme in the B-cell receptor signaling pathway. Its mechanism of action involves the direct inhibition of Btk, leading to the suppression of downstream signaling events and ultimately inhibiting B-cell activation, proliferation, and survival. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound and other Btk inhibitors, from biochemical potency determination to the assessment of their effects in a cellular context. This information is critical for researchers and drug development professionals working on novel therapies targeting B-cell mediated diseases.
References
- 1. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
(Rac)-IBT6A Hydrochloride: A Technical Overview for Researchers
(Rac)-IBT6A hydrochloride is a racemic compound identified as a process-related impurity and potential metabolite of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4] As the hydrochloride salt of the racemate of IBT6A, this compound is of significant interest to researchers in the fields of medicinal chemistry, pharmacology, and drug development for its potential, though not extensively characterized, biological activity and its relevance in the quality control of Ibrutinib manufacturing.[5][6]
This technical guide provides a comprehensive overview of this compound, including its chemical properties, its relationship to Ibrutinib, and the biological context of its presumed molecular target, Btk. Detailed experimental protocols for the analysis of Ibrutinib and its impurities are also presented, which are applicable to the study of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (Rac)-IBT6A and its related compounds is presented below.
| Property | (Rac)-IBT6A | This compound | IBT6A | Ibrutinib |
| CAS Number | 1412418-47-3[4] | Not available | 1022150-12-4[1] | 936563-96-1 |
| Molecular Formula | C₂₂H₂₂N₆O[7] | C₂₂H₂₃ClN₆O | C₂₂H₂₂N₆O[1] | C₂₅H₂₄N₆O₂ |
| Molecular Weight | 386.45 g/mol [1][7] | 422.91 g/mol | 386.45 g/mol [1] | 440.5 g/mol |
| Description | Racemate of IBT6A, an impurity of Ibrutinib.[4] | Hydrochloride salt of the racemic IBT6A.[2] | An impurity of Ibrutinib.[1][3] | A selective and irreversible Btk inhibitor.[3] |
| Solubility | Soluble in DMSO.[1] | Information not widely available. | Soluble in DMSO.[1] | Soluble in DMSO, ethanol, and other organic solvents. |
Biological Context: The Bruton's Tyrosine Kinase (Btk) Signaling Pathway
This compound is structurally related to Ibrutinib, a well-established inhibitor of Bruton's tyrosine kinase (Btk). Btk is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. The IC₅₀ of Ibrutinib for Btk is 0.5 nM.[1][3] While the specific biological activity of this compound has not been extensively reported, its structural similarity to Ibrutinib suggests that its primary target is likely Btk.
The Btk signaling cascade is initiated upon antigen binding to the B-cell receptor. This event triggers a series of phosphorylation events, leading to the activation of downstream signaling molecules and ultimately culminating in changes in gene expression that drive B-cell responses.
Caption: The Bruton's tyrosine kinase (Btk) signaling pathway.
Experimental Protocols
Due to the limited availability of specific experimental data for this compound, this section provides detailed methodologies for the analysis of Ibrutinib and its impurities. These protocols can be adapted for the characterization and quantification of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Profiling
This method is suitable for the separation and quantification of Ibrutinib and its process-related and degradation impurities.[5][8]
Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) buffer (pH 4.5)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | Ammonium acetate buffer (pH 4.5) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
UPLC offers a faster and more sensitive method for the analysis of Ibrutinib and its impurities.[5]
Instrumentation:
-
UPLC system with a PDA detector.
-
C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
Reagents:
-
As per the RP-HPLC method.
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for rapid separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm |
| Injection Volume | 2 µL |
Sample Preparation:
-
Similar to the RP-HPLC method, ensuring appropriate dilution for the UPLC system.
Caption: A general experimental workflow for impurity analysis.
Conclusion
This compound, as a known impurity of the clinically significant Btk inhibitor Ibrutinib, represents an important molecule for analytical and potentially pharmacological investigation. While direct biological data on this specific compound is scarce in publicly available literature, its structural relationship to Ibrutinib provides a strong rationale for its study within the context of Btk signaling. The analytical methods detailed in this guide offer a robust starting point for researchers aiming to characterize and quantify this compound, contributing to a more complete understanding of the impurity profile of Ibrutinib and ensuring the safety and efficacy of this important therapeutic agent. Further research is warranted to fully elucidate the biological activity and pharmacological profile of this compound.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (Rac)-IBT6A | 1412418-47-3 | MGC41847 | Biosynth [biosynth.com]
- 8. benchchem.com [benchchem.com]
(Rac)-IBT6A Hydrochloride: A Technical Overview of its Putative Role as a Bruton's Tyrosine Kinase (Btk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (Rac)-IBT6A hydrochloride, a molecule recognized as a racemic impurity of the potent Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib (B1684441). While direct quantitative data on the Btk inhibitory activity of this compound is not publicly available, its structural relationship to Ibrutinib warrants an in-depth examination of its potential biological activity. This document outlines the established role of Btk in critical signaling pathways, details standard experimental protocols for assessing Btk inhibition, and presents this information in a format amenable to drug development professionals. Due to the lack of specific data for this compound, data for Ibrutinib is provided as a primary reference point to infer potential activity.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, proliferation, and survival.[1][2] Dysregulation of Btk signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia, as well as in autoimmune diseases.[1][3] This central role has established Btk as a significant therapeutic target for the development of small molecule inhibitors.
This compound and its Relation to Ibrutinib
This compound is the racemic form of IBT6A, a known impurity generated during the synthesis of Ibrutinib.[4][5][6] Ibrutinib is a first-in-class, potent, and irreversible Btk inhibitor that forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk.[7][] This irreversible binding leads to sustained inhibition of Btk's enzymatic activity.
Given that IBT6A is a process-related impurity in the manufacturing of Ibrutinib, understanding its biological activity is critical for quality control and safety assessment of the final drug product.[]
Quantitative Data on Btk Inhibition
As of the latest available data, there is no specific public information detailing the quantitative Btk inhibitor activity (e.g., IC50, Ki) of this compound or its individual enantiomers. However, the activity of the parent compound, Ibrutinib, is well-characterized and serves as a crucial benchmark.
Table 1: Btk Inhibition Data for Ibrutinib
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Ibrutinib | Btk | Biochemical Assay | 0.5 | [4][5][6] |
Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the Btk enzyme by 50% in a biochemical assay. The activity of this compound would need to be determined experimentally.
Btk Signaling Pathway
Btk is a key signaling node downstream of the B-cell receptor (BCR) and other cell surface receptors. Its activation triggers a cascade of downstream signaling events crucial for B-cell function.
Caption: Btk Signaling Pathway Downstream of the B-Cell Receptor.
Experimental Protocols for Determining Btk Inhibitor Activity
To ascertain the Btk inhibitory potential of this compound, standardized biochemical and cellular assays are required.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Btk. A common method involves measuring the production of ADP, a product of the kinase's ATP hydrolysis.
Workflow for a Biochemical Btk Inhibition Assay:
Caption: Generalized workflow for a biochemical Btk kinase assay.
Detailed Method:
-
Reagents and Materials:
-
Recombinant human Btk enzyme
-
Kinase substrate (e.g., poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (containing MgCl2, DTT, etc.)
-
This compound
-
A suitable detection reagent kit (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the signal (e.g., luminescence, fluorescence)
-
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the compound stock to create a concentration gradient. c. In the wells of a microplate, add the Btk enzyme, the kinase substrate, and ATP in the assay buffer. d. Add the diluted this compound or vehicle control (e.g., DMSO) to the respective wells. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. f. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced. g. Read the plate using a plate reader. h. Calculate the percentage of Btk inhibition for each compound concentration relative to the vehicle control. i. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Btk Activity
Cellular assays measure the effect of an inhibitor on Btk activity within a cellular context, providing insights into cell permeability and target engagement. A common approach is to measure the phosphorylation of a downstream Btk substrate, such as PLCγ2, in response to BCR activation.
Workflow for a Cellular Btk Inhibition Assay:
Caption: Generalized workflow for a cellular Btk inhibition assay.
Detailed Method:
-
Reagents and Materials:
-
A suitable B-cell line (e.g., Ramos, TMD8)
-
Cell culture medium and supplements
-
This compound
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer
-
Antibodies for detecting total and phosphorylated Btk or PLCγ2
-
Detection system (e.g., Western blot apparatus, ELISA reader, flow cytometer)
-
-
Procedure: a. Seed the B-cells in a multi-well plate and culture overnight. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control. d. Pre-incubate the cells with the compound for a specified time (e.g., 1-2 hours). e. Stimulate the B-cell receptors by adding a stimulating agent like anti-IgM to the wells. f. After a short incubation period (e.g., 5-15 minutes), lyse the cells to extract the proteins. g. Quantify the level of phosphorylated Btk (at Tyr223) or phosphorylated PLCγ2 using a suitable method such as Western blotting, a cell-based ELISA, or flow cytometry. h. Normalize the phosphorylated protein signal to the total protein signal. i. Calculate the percentage of inhibition of phosphorylation for each compound concentration relative to the stimulated vehicle control. j. Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.
Conclusion
While this compound is identified as a racemic impurity of the potent Btk inhibitor Ibrutinib, there is currently a lack of publicly available data on its specific Btk inhibitory activity. Based on its structural relationship to Ibrutinib, it is plausible that it may exhibit some level of Btk inhibition. To confirm this and quantify its potency, rigorous biochemical and cellular assays, as detailed in this guide, must be performed. Such studies are essential for a complete understanding of the pharmacological profile of Ibrutinib and its related substances, ensuring the quality, safety, and efficacy of this important therapeutic agent. Researchers in drug development are encouraged to perform these analyses to fill the existing data gap.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ibrutinib inhibition of Bruton protein-tyrosine kinase (BTK) in the treatment of B cell neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
An In-depth Technical Guide to (Rac)-IBT6A Hydrochloride: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-IBT6A hydrochloride is the racemic form of 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride. It is recognized primarily as a process-related impurity and a key synthetic precursor in the manufacturing of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the established biological context of this compound. Detailed experimental protocols for the characterization of its biological activity are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrazolopyrimidine core, substituted with a phenoxyphenyl group and a piperidine (B6355638) moiety. The hydrochloride salt form enhances its solubility in aqueous media.
Chemical Structure:
-
IUPAC Name: (Rac)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride
-
Molecular Formula: C₂₂H₂₃ClN₆O
-
Molecular Weight: 422.91 g/mol
-
CAS Number: 1807619-60-8
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to pale yellow solid | Commercial vendors |
| Solubility | DMSO: ≥ 2.5 mg/mL Methanol: Slightly soluble | [1][2] |
| Predicted pKa | 9.00 ± 0.10 | [2] |
| Predicted Boiling Point | 626.3 ± 55.0 °C | [2] |
| Storage Conditions | Store at -20°C for long-term stability. | Commercial vendors |
Synthesis
(Rac)-IBT6A is a key intermediate in the synthesis of Ibrutinib. A general synthetic approach involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine (B146073) derivative, followed by deprotection. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
A plausible synthetic route is outlined below[3]:
-
Mitsunobu Reaction: 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is reacted with a suitably protected (S)-1-Boc-3-hydroxypiperidine under Mitsunobu conditions (e.g., triphenylphosphine (B44618) and diisopropyl azodicarboxylate in an appropriate solvent like tetrahydrofuran).
-
Deprotection: The Boc-protecting group is removed from the piperidine nitrogen, typically using acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent).
-
Salt Formation: The resulting free base of (Rac)-IBT6A is treated with a solution of hydrochloric acid in a suitable solvent (e.g., ethanol (B145695) or diethyl ether) to precipitate this compound.
-
Purification: The final product can be purified by recrystallization from an appropriate solvent system to achieve the desired purity.
Biological Activity and Mechanism of Action
The biological activity of this compound is attributed to its interaction with Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival.[4] The active component of the racemate is the (R)-enantiomer, Ibrutinib, which is a potent and irreversible Btk inhibitor with an IC₅₀ of 0.5 nM.[5] Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inhibition.[4]
B-Cell Receptor (BCR) Signaling Pathway
Btk is a critical signaling molecule downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Ibrutinib, and by extension the active enantiomer in (Rac)-IBT6A, inhibits this pathway, thereby reducing the survival and proliferation of B-cells. This mechanism is particularly effective in B-cell malignancies where the BCR pathway is constitutively active.[6]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the biological activity of this compound.
In Vitro Kinase Assay for Btk Inhibition
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against Btk.
Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Btk substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader (luminescence)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 384-well plate, add the Btk enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the Btk substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a microplate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the viability of B-cell lymphoma cell lines (e.g., Ramos, TMD8).
Materials:
-
B-cell lymphoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the B-cell lymphoma cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Western Blot Analysis of Btk Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the autophosphorylation of Btk in a cellular context.
Materials:
-
B-cell lymphoma cell line
-
This compound
-
Anti-IgM antibody (for B-cell stimulation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture B-cell lymphoma cells and starve them in serum-free medium for 2-4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-IgM for 10-15 minutes to induce Btk phosphorylation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-Btk) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-total Btk antibody as a loading control.
Conclusion
This compound is a crucial chemical entity in the context of Ibrutinib synthesis and quality control. While it is a racemic mixture, its biological relevance is defined by the potent Btk inhibitory activity of its (R)-enantiomer. The information and protocols provided in this technical guide offer a comprehensive framework for researchers and drug development professionals to understand and further investigate the chemical and biological properties of this compound. Further studies are warranted to determine the specific physicochemical and pharmacological properties of the racemic mixture itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cas 1022150-12-4,3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine | lookchem [lookchem.com]
- 3. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
- 4. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (Rac)-IBT6A Hydrochloride: A Bruton's Tyrosine Kinase (Btk) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride (CAS Number: 1412418-47-3) is a notable small molecule in the landscape of kinase inhibitor research. It is recognized as the racemic form of IBT6A, a known process-related impurity of the FDA-approved drug, Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Like its parent compound, (Rac)-IBT6A is also characterized as a Btk inhibitor.[5] This technical guide provides a comprehensive overview of the available technical data, experimental protocols, and relevant biological pathways associated with this compound.
Chemical and Physical Properties
This compound is the salt form of the racemic mixture of the enantiomers of 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| CAS Number | 1412418-47-3 |
| Molecular Formula | C₂₂H₂₃ClN₆O |
| Molecular Weight | 422.91 g/mol |
| Chemical Name | 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |
| Appearance | Solid Powder |
| Purity | Typically ≥98% |
| Solubility | DMSO: ≥1.67 mg/mL (4.32 mM) |
| InChI Key | ATLAMSZMAHXMSQ-UHFFFAOYSA-N |
| SMILES | Cl.NC1=NC=NC2=C1C(=NN2C1CNCCC1)C1=CC=C(OC2=CC=CC=C2)C=C1 |
Biological Activity and Mechanism of Action
(Rac)-IBT6A is an inhibitor of Bruton's tyrosine kinase (Btk).[5] Btk is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival. Btk is a key component of this pathway, and its inhibition can effectively block these downstream effects.
While several suppliers list the IC₅₀ of IBT6A as 0.5 nM, it is important to note that this value is experimentally derived for Ibrutinib.[3][6] Specific quantitative data for the inhibitory activity of this compound against Btk is not widely available in published literature. However, as a close structural analog and known impurity of Ibrutinib, it is expected to exhibit a similar mechanism of action.
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of Btk in the BCR signaling pathway. Inhibition of Btk by compounds such as (Rac)-IBT6A disrupts this cascade.
Experimental Protocols
Synthesis of (Rac)-IBT6A Core
The synthesis of the core structure, 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, can be achieved through a multi-step process. A key step involves the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected 3-hydroxypiperidine (B146073) derivative, followed by deprotection.
Step 1: Mitsunobu Reaction [7]
-
To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) are added (S)-1-Boc-3-hydroxypiperidine (3 equivalents) and triphenylphosphine (B44618) (3 equivalents).
-
The mixture is cooled, and a solution of diisopropyl azodicarboxylate (DIAD) (3 equivalents) in THF is added dropwise.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
Step 2: Deprotection
-
The crude product from the previous step is dissolved in a suitable solvent such as dichloromethane.
-
An acid, such as hydrochloric acid or trifluoroacetic acid, is added to remove the Boc protecting group.
-
The reaction is stirred until completion, as monitored by TLC.
-
The product is then isolated and purified, often through extraction and crystallization, to yield 3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Formation of Hydrochloride Salt: To obtain the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
In Vitro Btk Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against Btk is a kinase activity assay. This can be performed using various formats, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.
-
Reagents and Materials:
-
Recombinant human Btk enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Detection reagents (specific to the assay format)
-
This compound dissolved in DMSO
-
Microplate (e.g., 384-well)
-
-
Procedure:
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
The Btk enzyme and substrate are mixed in the kinase buffer.
-
The compound dilutions are added to the wells of the microplate.
-
The enzyme/substrate mixture is added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the reaction and generate a signal.
-
The signal (e.g., fluorescence or luminescence) is read using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
In Vivo Formulation (General Protocol)
For in vivo studies, this compound can be formulated in various vehicles. A common formulation for preclinical studies is a suspension.
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and mix.
-
Finally, add saline to the desired final volume and mix until a uniform suspension is achieved. Sonication may be required to aid dissolution.[3]
-
Applications in Research
This compound serves as a valuable research tool for:
-
Studying the B-cell receptor signaling pathway: As a Btk inhibitor, it can be used to probe the functional role of Btk in various cellular processes.
-
Reference standard: In the manufacturing of Ibrutinib, (Rac)-IBT6A can be used as a reference standard for impurity profiling and quality control.[1]
-
Development of novel kinase inhibitors: The chemical scaffold of (Rac)-IBT6A can serve as a starting point for the design and synthesis of new and more selective Btk inhibitors.
-
Synthesis of chemical probes: IBT6A has been mentioned in the context of synthesizing Ibrutinib-based activity-based probes (ABPs), which are used to study enzyme function and inhibitor binding.[3]
Summary
References
- 1. benchchem.com [benchchem.com]
- 2. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IBT6A | BTK | TargetMol [targetmol.com]
- 7. 3-(4-Phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazolo[3,4-d]pyriMidin-4-ylaMine synthesis - chemicalbook [chemicalbook.com]
(Rac)-IBT6A Racemate: A Technical Overview of its Presumed Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is the racemic form of IBT6A, a known process-related impurity of the potent and selective Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1][2][3] Ibrutinib is a clinically approved therapeutic for various B-cell malignancies.[4] Given that (Rac)-IBT6A is a structural analog and impurity of Ibrutinib, its primary biological activity is presumed to be the inhibition of BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway.[5] This technical guide provides a comprehensive overview of the presumed biological activity of (Rac)-IBT6A, focusing on its relationship to Ibrutinib, the relevant signaling pathways, and the experimental protocols used to assess such activity.
Quantitative Data
Currently, there is a lack of publicly available quantitative data specifically defining the biological activity of the (Rac)-IBT6A racemate. Chemical suppliers of IBT6A and (Rac)-IBT6A often cite the biological activity of the parent compound, Ibrutinib, as a reference point.
For context and as a primary benchmark, the following table summarizes the well-characterized in vitro inhibitory activity of Ibrutinib against its primary target, BTK. It is plausible that (Rac)-IBT6A may exhibit some level of BTK inhibition, though its potency is undetermined.
| Compound | Target | Assay Type | IC50 (nM) |
| Ibrutinib | BTK | Biochemical (Cell-Free) | 0.5 |
| (Rac)-IBT6A | BTK | Biochemical (Cell-Free) | Data Not Available |
Table 1: In Vitro Inhibitory Potency of Ibrutinib against BTK. The IC50 value for Ibrutinib is consistently reported across multiple sources.[1][2][3][6][7]
Presumed Mechanism of Action and Signaling Pathway
As a structural analog of Ibrutinib, (Rac)-IBT6A is anticipated to target the ATP-binding site of Bruton's tyrosine kinase. Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[4] This inhibition blocks the downstream signaling cascade initiated by the B-cell receptor.
The BTK signaling pathway is central to B-cell proliferation, survival, and differentiation. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling through pathways involving NF-κB, MAP kinases (e.g., ERK1/2), and calcium mobilization, ultimately leading to B-cell activation.[5][8][9] By inhibiting BTK, this entire cascade is disrupted.
Experimental Protocols
To determine the actual biological activity of (Rac)-IBT6A, a series of in vitro kinase assays would be necessary. The following are detailed methodologies for commonly used BTK inhibition assays.
Biochemical (Cell-Free) BTK Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow:
Detailed Steps:
-
Reaction Setup: In a 96-well plate, combine the recombinant human BTK enzyme, a suitable substrate (e.g., poly(Glu,Tyr) peptide), and ATP in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).
-
Inhibitor Addition: Add varying concentrations of (Rac)-IBT6A (typically in DMSO, with a final DMSO concentration kept below 1%) or a control inhibitor (e.g., Ibrutinib). Include a no-inhibitor control.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Depletion: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP generated in the kinase reaction into ATP. This newly synthesized ATP is then used by a luciferase to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the BTK activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
LanthaScreen™ Eu Kinase Binding Assay
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of the test compound to the kinase.
Workflow:
Detailed Steps:
-
Reagent Preparation: Prepare solutions of the test compound ((Rac)-IBT6A), a mixture of the BTK enzyme and a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), each at three times the final desired concentration in the assay buffer.
-
Assay Assembly: In a suitable microplate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite the europium donor at ~340 nm and measure the emission from both the europium donor (at 615 nm) and the Alexa Fluor™ 647 acceptor (at 665 nm).
-
Data Analysis: Calculate the ratio of the acceptor emission to the donor emission. A decrease in this ratio indicates displacement of the tracer by the test compound. Plot the emission ratio against the concentration of (Rac)-IBT6A to determine the IC50 value.
Conclusion
While (Rac)-IBT6A is identified as a process-related impurity of Ibrutinib, its specific biological activity has not been extensively characterized in publicly available literature. Based on its structural similarity to Ibrutinib, it is reasonable to hypothesize that its primary biological target is Bruton's tyrosine kinase. The confirmation of this activity and the determination of its potency would require rigorous testing using established biochemical and cellular assays, such as those detailed in this guide. For researchers in drug development, understanding the biological impact of such impurities is crucial for ensuring the safety and efficacy of the final pharmaceutical product.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. daicelpharmastandards.com [daicelpharmastandards.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. IBT6A | CymitQuimica [cymitquimica.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]
The Role of (Rac)-IBT6A in B-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-IBT6A, the racemic form of IBT6A, is a potent, irreversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 0.5 nM.[1][2][3] As an impurity identified during the synthesis of the well-established BTK inhibitor Ibrutinib, its biological activity is of significant interest for understanding the full pharmacological profile of Ibrutinib preparations and for its own potential as a research tool or therapeutic agent.[] This document provides an in-depth technical guide on the putative role of (Rac)-IBT6A in B-cell activation studies. Given the limited direct research on (Rac)-IBT6A, this guide extrapolates from the extensive knowledge of BTK inhibition by its parent compound, Ibrutinib, and related molecules, and outlines the experimental framework for its characterization.
Introduction to B-Cell Activation and the Role of BTK
B-cell activation is a critical process in the adaptive immune response, initiated by the binding of an antigen to the B-cell receptor (BCR). This event triggers a cascade of intracellular signaling events, leading to B-cell proliferation, differentiation into plasma cells and memory B cells, and antibody production.[5] A key mediator in this signaling cascade is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase.[5]
Upon BCR stimulation, BTK is recruited to the plasma membrane and activated, leading to the phosphorylation of downstream substrates, most notably phospholipase C gamma 2 (PLCγ2).[6] Activated PLCγ2 generates secondary messengers that ultimately result in the activation of transcription factors, such as NF-κB, which drive the cellular responses of B-cell activation.[6][7] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[8]
(Rac)-IBT6A: A Potent BTK Inhibitor
(Rac)-IBT6A is the racemic mixture of IBT6A, a molecule identified as a process-related impurity in the manufacturing of Ibrutinib.[] Like Ibrutinib, IBT6A is a potent and irreversible inhibitor of BTK, forming a covalent bond with a cysteine residue (Cys-481) in the active site of the enzyme.[] This irreversible binding blocks the kinase activity of BTK, thereby inhibiting downstream BCR signaling.
Quantitative Data
Direct quantitative data for the racemic mixture, (Rac)-IBT6A, on B-cell activation markers is not extensively available in public literature. However, the inhibitory concentration (IC50) for IBT6A against BTK is well-documented. The following table summarizes this key parameter and provides comparative data for Ibrutinib.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| IBT6A | BTK | Biochemical | 0.5 | [1][3] |
| Ibrutinib | BTK | Biochemical | 0.5 | [2][3] |
| Ibrutinib | BTK Autophosphorylation (in DOHH2 cells) | Cellular | 11 | [6] |
| Ibrutinib | PLCγ Phosphorylation (in DOHH2 cells) | Cellular | 29 | [6] |
Signaling Pathways and Experimental Workflows
The inhibitory action of (Rac)-IBT6A on BTK is expected to disrupt the canonical B-cell receptor signaling pathway. The following diagrams illustrate the key signaling events and a typical experimental workflow for evaluating the impact of a BTK inhibitor on B-cell activation.
Experimental Protocols
Detailed experimental protocols for specifically studying (Rac)-IBT6A are not published. However, the following protocols, adapted from studies on other BTK inhibitors, can be employed to characterize its effects on B-cell activation.
B-Cell Isolation and Culture
Primary human or murine B-cells can be isolated from peripheral blood or spleen, respectively, using negative selection kits to ensure a pure population. Alternatively, B-cell lymphoma cell lines such as Ramos or DOHH2 can be utilized. Cells should be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
In Vitro B-Cell Activation Assay
-
Cell Plating: Plate the isolated B-cells or B-cell lines at a density of 1 x 10^6 cells/well in a 96-well plate.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of (Rac)-IBT6A (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Activate the B-cells by adding a BCR-stimulating agent, such as F(ab')2 anti-IgM/IgG.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Assess B-cell activation by staining for surface markers like CD69 and CD86 followed by flow cytometric analysis.[9]
Western Blotting for Phosphorylated BTK and PLCγ2
-
Cell Treatment: Treat B-cells with (Rac)-IBT6A as described above, followed by a short stimulation with anti-IgM/IgG (e.g., 10-15 minutes).
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated BTK (pY223), total BTK, phosphorylated PLCγ2 (pY1217), and total PLCγ2. A loading control like β-actin should also be used.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Calcium Flux Assay
-
Cell Loading: Load B-cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Inhibitor Treatment: Pre-incubate the dye-loaded cells with (Rac)-IBT6A or vehicle control.
-
Baseline Measurement: Acquire a baseline fluorescence reading using a flow cytometer or a fluorescence plate reader.
-
Stimulation and Measurement: Add a BCR agonist and immediately measure the change in fluorescence over time to determine the extent of calcium mobilization.
The Role of Rac GTPases in BTK Signaling
The "Rac" designation in "(Rac)-IBT6A" refers to its racemic nature and does not imply a direct interaction with Rac family GTPases. However, Rac GTPases, particularly Rac1 and Rac2, are important downstream effectors in the BCR signaling pathway and can have implications for the efficacy of BTK inhibitors. Rac proteins are involved in cytoskeletal rearrangement, cell migration, and survival.[10] Notably, it has been shown that Rac2 can function as a bypass mechanism, allowing for residual BCR signaling and PLCγ2 activation even when BTK kinase activity is fully inhibited. This highlights a potential kinase activity-independent scaffolding function of BTK that involves Rac2.
Conclusion and Future Directions
(Rac)-IBT6A is a potent BTK inhibitor with significant potential as a research tool for dissecting the nuances of B-cell signaling. While its pharmacological profile is presumed to be similar to that of Ibrutinib, detailed characterization of the racemate is warranted. Future studies should focus on directly assessing the in vitro and in vivo effects of (Rac)-IBT6A on B-cell activation, proliferation, and survival. Furthermore, investigating the differential effects of the individual enantiomers of IBT6A could provide valuable insights into the structure-activity relationship of BTK inhibitors. Understanding the interplay between BTK inhibition and parallel signaling pathways, such as those involving Rac GTPases, will be crucial for the development of next-generation therapies for B-cell malignancies and autoimmune diseases.
References
- 1. IBT6A | BTK | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. Current Status of Bruton's Tyrosine Kinase Inhibitor Development and Use in B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib Inhibits BTK Signaling in Tumor-Infiltrated B Cells and Amplifies Antitumor Immunity by PD-1 Checkpoint Blockade for Metastatic Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. A novel Rac-dependent checkpoint in B cell development controls entry into the splenic white pulp and cell survival - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-IBT6A as a Tool for Studying Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-IBT6A is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib (B1684441). While direct research on (Rac)-IBT6A in the context of autoimmune diseases is not publicly available, its relationship to Ibrutinib provides a strong rationale for its potential use as a research tool. Ibrutinib has demonstrated significant efficacy in various preclinical models of autoimmune diseases by targeting B-cell activation and other immune cell functions. This guide provides a comprehensive overview of the core concepts, experimental protocols, and quantitative data related to the inhibition of Btk by Ibrutinib, which can serve as a foundational framework for investigating (Rac)-IBT6A.
Introduction: The Role of Btk in Autoimmunity and the Link to (Rac)-IBT6A
Bruton's tyrosine kinase (Btk) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell development, proliferation, and activation.[1][2] Dysregulation of B-cell signaling is a hallmark of many autoimmune diseases, where autoreactive B-cells contribute to pathogenesis through the production of autoantibodies, antigen presentation, and cytokine secretion. Therefore, inhibiting Btk is a key therapeutic strategy for a range of autoimmune disorders.
Ibrutinib, the parent compound of the impurity (Rac)-IBT6A, is a selective and irreversible Btk inhibitor with an IC50 of 0.5 nM.[3] It has been extensively studied in models of autoimmune disease and B-cell malignancies.[3] Although (Rac)-IBT6A is identified as a racemate of an impurity in Ibrutinib preparations, its own biological activity in autoimmune models has not been characterized in publicly available literature. However, its structural similarity to Ibrutinib suggests it may be a valuable tool for researchers, potentially as a reference compound, a negative control if inactive, or a tool to understand the structure-activity relationship of Btk inhibitors.
This document will leverage the extensive data available for Ibrutinib to provide researchers with the necessary technical information to explore the potential of (Rac)-IBT6A and similar molecules in the study of autoimmune disease models.
Quantitative Data: Efficacy of Btk Inhibition by Ibrutinib
The following tables summarize key quantitative data for Ibrutinib, demonstrating its potent inhibition of Btk and its effects on various cell types implicated in autoimmune diseases.
Table 1: In Vitro Inhibitory Activity of Ibrutinib
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| Btk Enzymatic Activity | Recombinant Btk | 0.5 nM | [4] |
| B-cell Proliferation (anti-IgM stimulated) | Ramos (Burkitt's Lymphoma) | 0.868 µM | [5] |
| B-cell Proliferation (anti-IgM stimulated) | Raji (Burkitt's Lymphoma) | 5.20 µM | [5] |
| Pre-B-cell Acute Lymphoblastic Leukemia | RCH-ACV | ~0.5 µM (reduces viability by ~49%) | [6] |
| Pre-B-cell Acute Lymphoblastic Leukemia | SMS-SB | ~0.5 µM (reduces viability by ~56%) | [6] |
| HER2+ Breast Cancer | BT474 | 9.94 nM | [7] |
| HER2+ Breast Cancer | SKBR3 | 8.89 nM | [7] |
| Chronic Lymphocytic Leukemia (ex vivo) | Primary CLL cells | 0.37 µM - 9.69 µM | [8] |
Table 2: Effect of Ibrutinib on Cytokine Production in Autoimmune Models
| Cytokine | Model System | Effect of Ibrutinib | Reference |
| IL-1β, IL-6, TGF-β1, IFN-γ | Graves' Orbitopathy Mouse Model | Reduced mRNA and protein expression | [9] |
| COX-2, IL-6, IL-1β, iNOS, TNF-α | LPS-stimulated Microglial Cells | Significantly reduced mRNA levels | [10] |
| Pro-fibrotic cytokines (IL-6, TNF-α) | Peripheral blood from Systemic Sclerosis patients | Reduced production | [9] |
| IL-10 | Peripheral blood from Systemic Sclerosis patients | Preserved inhibitory role | [9] |
| CXCL12, CXCL13, CCL19, VEGF | LPS-stimulated THP-1 macrophages | Inhibited production | [11] |
Signaling Pathways
The primary mechanism of action for Ibrutinib, and likely any biologically active form of (Rac)-IBT6A, is the inhibition of the B-cell receptor signaling pathway through the irreversible binding to Btk.
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on Btk.
Experimental Protocols
The following protocols provide a general framework for utilizing a Btk inhibitor in a common autoimmune disease model. These should be adapted based on specific experimental goals and institutional guidelines.
In Vitro B-Cell Proliferation Assay
Objective: To determine the effect of a test compound on the proliferation of B-lymphocytes following BCR stimulation.
Materials:
-
B-cell line (e.g., Ramos, Raji)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
Anti-IgM antibody (for stimulation)
-
Test compound (e.g., Ibrutinib, (Rac)-IBT6A) dissolved in DMSO
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed B-cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the diluted test compound to the respective wells. Include a vehicle control (DMSO only).
-
Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO2.
-
Prepare the stimulating agent by diluting anti-IgM antibody in complete medium.
-
Add 50 µL of the anti-IgM solution to each well to a final concentration of 10 µg/mL. Include an unstimulated control.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of inhibition relative to the vehicle-treated, stimulated control and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of a test compound in a preclinical mouse model of rheumatoid arthritis.
Materials:
-
CIA-susceptible mice (e.g., DBA/1, 8-10 weeks old)[12]
-
Bovine or chicken type II collagen (CII)[12]
-
Complete Freund's Adjuvant (CFA) containing M. tuberculosis[12][13]
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral gavage or intraperitoneal injection
-
Calipers for paw thickness measurement
Procedure:
-
Immunization (Day 0):
-
Booster Immunization (Day 21):
-
Treatment Administration:
-
Begin administration of the test compound or vehicle at a predetermined time point (e.g., starting from day 21, or upon disease onset). Dosing frequency will depend on the compound's pharmacokinetics.
-
-
Clinical Scoring and Monitoring:
-
Starting from day 21, monitor the mice daily for signs of arthritis.
-
Score each paw based on a scale of 0-4 for erythema and swelling (0=normal, 1=mild, 2=moderate, 3=severe, 4=maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers 2-3 times per week.
-
Monitor body weight throughout the study.
-
-
Endpoint Analysis (e.g., Day 42):
-
At the end of the study, collect blood for analysis of anti-CII antibodies and inflammatory cytokines.
-
Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) mouse model.
Conclusion
While (Rac)-IBT6A itself lacks direct characterization in autoimmune models, its identity as a racemate of an Ibrutinib impurity positions it as a compound of interest for researchers in the field. The extensive data on Ibrutinib's potent inhibition of Btk and its efficacy in preclinical autoimmune models provide a robust scientific foundation and a clear methodological blueprint for investigating (Rac)-IBT6A. By utilizing the quantitative data, signaling pathway information, and experimental protocols outlined in this guide, researchers can effectively design studies to elucidate the biological activity of (Rac)-IBT6A and determine its potential as a novel tool for understanding and developing treatments for autoimmune diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of ibrutinib on inflammation in a mouse model of Graves’ orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ibrutinib suppresses LPS-induced neuroinflammatory responses in BV2 microglial cells and wild-type mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Multifaceted Immunomodulatory Effects of the BTK Inhibitors Ibrutinib and Acalabrutinib on Different Immune Cell Subsets – Beyond B Lymphocytes [frontiersin.org]
- 12. chondrex.com [chondrex.com]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. turkishimmunology.org [turkishimmunology.org]
- 15. researchgate.net [researchgate.net]
Synthesis of IBT6A Ibrutinib Dimer: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis of the Ibrutinib (B1684441) dimer, IBT6A, with a focus on utilizing the racemic precursor, (Rac)-IBT6A. Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2] The presence of impurities, including dimeric species, is a critical quality attribute that requires careful control and characterization. This document outlines a proposed synthetic pathway for the IBT6A dimer, a potential chiral resolution method for (Rac)-IBT6A, and details the biological context of Ibrutinib's mechanism of action. The experimental protocols provided are based on established chemical principles and analogous syntheses of related Ibrutinib impurities.
Introduction to Ibrutinib and its Dimeric Impurities
Ibrutinib (1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and trafficking of both normal and malignant B-cells.[1][4][5][6] By irreversibly binding to the cysteine residue at position 481 (Cys-481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to inhibition of tumor cell growth and survival.[4][5][7]
During the synthesis and storage of Ibrutinib, various process-related and degradation impurities can be formed. These impurities must be identified, characterized, and controlled to ensure the safety and efficacy of the final drug product. Dimeric impurities are a class of such process-related substances that can arise from side reactions during the synthesis. IBT6A is a known impurity of Ibrutinib, and (Rac)-IBT6A represents its racemic form. The synthesis of a pure reference standard of the IBT6A Ibrutinib dimer is crucial for the development and validation of analytical methods for its detection and quantification in the drug substance.
Proposed Synthesis of IBT6A Ibrutinib Dimer from (Rac)-IBT6A
The synthesis of the IBT6A Ibrutinib dimer can be conceptualized as a base-catalyzed dimerization of a reactive Ibrutinib precursor. While a specific protocol for the dimerization of IBT6A is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be inferred from general principles of organic chemistry and from protocols for related dimeric impurities.
Chiral Resolution of (Rac)-IBT6A (Proposed Method)
To obtain the enantiomerically pure starting material for the synthesis of the stereospecific IBT6A dimer, the racemic mixture of IBT6A must first be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers in pharmaceutical development.
Experimental Protocol: Chiral HPLC Resolution of (Rac)-IBT6A
-
Chromatographic System:
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as Chiralpak® IA or Chiralcel® OD-H, is recommended due to their broad applicability in resolving chiral compounds, including piperidine (B6355638) derivatives.[8][9]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio should be optimized to achieve baseline separation. A typical starting point could be n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient (approximately 25°C).
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the (Rac)-IBT6A sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and monitor the chromatogram.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions of each enantiomer and remove the solvent under reduced pressure to obtain the resolved enantiomers.
-
Proposed Base-Catalyzed Dimerization of IBT6A
The following protocol is a hypothetical procedure for the synthesis of the IBT6A Ibrutinib dimer, adapted from a general method for preparing related dimeric impurities. This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Experimental Protocol: Synthesis of IBT6A Ibrutinib Dimer
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the resolved IBT6A (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
-
Reaction Conditions:
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH2) (1.1 equivalents), portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0-5 °C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product, likely a mixture of starting material, the desired dimer, and other by-products, requires purification.
-
Purify the crude material using column chromatography on silica (B1680970) gel. The eluent system will need to be optimized, but a gradient of methanol (B129727) in dichloromethane (B109758) is a common choice for similar compounds.
-
Collect the fractions containing the pure dimer, as identified by TLC or HPLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified IBT6A Ibrutinib dimer as a solid.
-
Data Presentation
The following tables summarize the key parameters for the proposed synthesis and characterization of the IBT6A Ibrutinib dimer.
Table 1: Proposed Reaction Parameters for the Synthesis of IBT6A Dimer
| Parameter | Value/Condition |
| Starting Material | Enantiomerically pure IBT6A |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | Sodium Hydride (NaH) or Sodium Amide (NaNH2) |
| Stoichiometry (Base) | 1.1 equivalents |
| Reaction Temperature | 0-5 °C initially, then room temperature |
| Reaction Time | 12-24 hours |
| Quenching Agent | Saturated aqueous Ammonium Chloride |
| Extraction Solvent | Ethyl Acetate |
Table 2: Analytical Characterization of IBT6A Dimer
| Analytical Technique | Purpose | Expected Outcome |
| HPLC | Purity determination and quantification | A single major peak with purity >95% |
| LC-MS | Molecular weight confirmation | Mass corresponding to the dimer (C50H48N12O4), [M+H]+ |
| ¹H NMR & ¹³C NMR | Structural elucidation and confirmation | A complex spectrum consistent with the dimeric structure, showing characteristic peaks for the aromatic, pyrazolopyrimidine, piperidine, and acryloyl moieties. |
| FT-IR | Functional group identification | Characteristic absorption bands for N-H, C=O, C=C, and aromatic C-H bonds. |
Visualization of Key Processes and Pathways
Proposed Synthetic Workflow
The following diagram illustrates the proposed workflow for the synthesis of the IBT6A Ibrutinib dimer from its racemic precursor.
Caption: Proposed workflow for the synthesis of the IBT6A Ibrutinib dimer.
Ibrutinib's Mechanism of Action: BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. The diagram below illustrates the key components of this pathway and the point of inhibition by Ibrutinib.
Caption: Simplified BTK signaling pathway and the inhibitory action of Ibrutinib.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of the IBT6A Ibrutinib dimer, a critical reference standard for pharmaceutical quality control. The proposed methodologies for chiral resolution and dimerization are based on established chemical principles and offer a starting point for researchers in the field. A thorough understanding of the synthesis of such impurities is paramount for the development of robust analytical methods and for ensuring the safety and efficacy of Ibrutinib as a therapeutic agent. Further experimental validation is required to optimize the proposed protocols and fully characterize the synthesized dimer.
References
- 1. Targeting Bruton's tyrosine kinase with ibrutinib in B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ascopubs.org [ascopubs.org]
- 6. onclive.com [onclive.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Item - Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - University of Tasmania - Figshare [figshare.utas.edu.au]
Methodological & Application
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib (B1684441).[1][2][3] Btk is a critical non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway.[4][5] This pathway governs B-cell development, activation, proliferation, and survival.[4][6] Dysregulation of the BCR signaling cascade is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases, making Btk a prime therapeutic target.[7][8] Given its relationship to Ibrutinib, this compound is also presumed to act as a Btk inhibitor.
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its impact on Btk signaling and the viability of B-cell lines.
Data Presentation: In Vitro Inhibitory Activity of the Related Compound Ibrutinib
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| Ramos | Burkitt's Lymphoma | Cell Proliferation | 0.868 µM | [1] |
| Raji | Burkitt's Lymphoma | Cell Proliferation | 5.20 µM | [1] |
| BT474 | Breast Cancer (HER2+) | Cell Viability (MTT) | 9.94 nM | [9] |
| SKBR3 | Breast Cancer (HER2+) | Cell Viability (MTT) | 8.89 nM | [9] |
| RCH-ACV | B-cell Acute Lymphoblastic Leukemia | Cell Viability (XTT) | Sensitive at 0.5 µM | [10] |
| SMS-SB | B-cell Acute Lymphoblastic Leukemia | Cell Viability (XTT) | Sensitive at 0.5 µM | [10] |
| MeWo | Melanoma | Cell Viability (MTT) | 20.47 µM | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the B-cell receptor (BCR) signaling pathway, highlighting the role of Btk, and a general experimental workflow for assessing the inhibitory effect of this compound on Btk phosphorylation in a cellular context.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on Btk.
Caption: Experimental workflow for Western blot analysis of Btk phosphorylation.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is for determining the cytotoxic effect of this compound on B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., Ramos, Raji)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete growth medium to achieve the desired final concentrations.
-
Cell Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[12]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of Btk Phosphorylation
This protocol details the procedure to assess the inhibition of Btk autophosphorylation at Tyr223 in a cellular context.[2][13]
Materials:
-
B-cell lymphoma cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-total Btk, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Btk (Tyr223), total Btk, and β-actin (loading control) overnight at 4°C, according to the manufacturer's recommended dilutions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the phospho-Btk signal to total Btk and then to the loading control.
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound. By assessing its impact on B-cell viability and its ability to inhibit Btk phosphorylation, researchers can elucidate its potency and mechanism of action. These assays are fundamental for the preclinical evaluation of this compound and for understanding its potential as a modulator of the B-cell receptor signaling pathway.
References
- 1. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ashpublications.org [ashpublications.org]
- 5. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Ibrutinib Modulates Proliferation, Migration, Mitochondrial Homeostasis, and Apoptosis in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ibr‐7 derivative of ibrutinib exhibits enhanced cytotoxicity against non‐small cell lung cancer cells via targeting of mTORC1/S6 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for In Vivo Evaluation of (Rac)-IBT6A Hydrochloride
Introduction
Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), are critical for neuronal survival, differentiation, and synaptic plasticity.[1] However, their therapeutic potential is limited by poor pharmacokinetic properties, including a short half-life and inability to cross the blood-brain barrier.[2][3] Small-molecule neurotrophin mimetics that can activate neurotrophic factor receptors, such as Tropomyosin receptor kinase B (TrkB), offer a promising therapeutic strategy for neurodegenerative diseases.[2][3][4] (Rac)-IBT6A hydrochloride is a small molecule designed to mimic the action of BDNF by acting as a TrkB agonist. These application notes provide a detailed experimental design for the in vivo evaluation of this compound in a mouse model of neurodegeneration.
Mechanism of Action: TrkB Signaling Pathway
This compound is hypothesized to act as an agonist at the TrkB receptor, initiating downstream signaling cascades that promote neuronal survival and function. Upon binding, it is expected to induce receptor dimerization and autophosphorylation, leading to the activation of key intracellular pathways, including the MAPK/ERK, PI3K/Akt, and PLC-γ1 cascades.[5] These pathways collectively support neuroprotection, enhance synaptic plasticity, and promote cell survival.
In Vivo Experimental Design: Neuroprotection in a Mouse Model of Huntington's Disease
This protocol outlines a study to evaluate the neuroprotective effects of this compound in the N171-82Q transgenic mouse model of Huntington's disease (HD), which exhibits a progressive motor deficit and brain atrophy.[6]
Experimental Workflow
Materials and Methods
1. Animals
-
Model: N171-82Q transgenic mice and wild-type (WT) littermates.
-
Age: 8 weeks at the start of the experiment.
-
Housing: Standard housing conditions with a 12-h light/dark cycle, with ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Drug Preparation and Administration
-
This compound: Dissolve in a vehicle solution (e.g., saline or 10% DMSO in saline). The final concentration should be prepared fresh daily.
-
Dosing: Based on studies with similar small-molecule TrkB agonists like 7,8-DHF, a starting dose of 5 mg/kg could be used.[6] However, dose-response studies are recommended to determine the optimal dosage.
-
Administration: Intraperitoneal (i.p.) injection, once daily for 12 weeks.
3. Experimental Groups
| Group | Animal Model | Treatment | Number of Animals |
|---|---|---|---|
| 1 | Wild-Type (WT) | Vehicle | n = 12 |
| 2 | Wild-Type (WT) | This compound | n = 12 |
| 3 | N171-82Q HD | Vehicle | n = 12 |
| 4 | N171-82Q HD | this compound | n = 12 |
4. Behavioral Assessments
-
Motor Coordination (Rotarod Test):
-
Apparatus: Accelerating rotarod.
-
Protocol: Mice are placed on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes. The latency to fall is recorded.
-
Schedule: Performed at baseline and then weekly throughout the treatment period.
-
-
Grip Strength:
-
Apparatus: Grip strength meter.
-
Protocol: The mouse is allowed to grasp a wire grid, and the peak force exerted is measured.
-
Schedule: Performed at baseline and then at 4, 8, and 12 weeks of treatment.
-
5. In Vivo Imaging
-
Magnetic Resonance Imaging (MRI):
-
Purpose: To assess brain atrophy, a key pathological feature of HD.[6]
-
Protocol: At the end of the 12-week treatment period, a subset of animals from each group will undergo T2-weighted MRI to measure whole-brain and regional (e.g., striatum, cortex) volumes.
-
6. Post-mortem Analysis
-
Tissue Collection: Following the final behavioral tests and imaging, mice will be euthanized, and brains will be collected. One hemisphere will be fixed for immunohistochemistry, and the other will be dissected and snap-frozen for biochemical analysis.
-
Immunohistochemistry (IHC):
-
Markers: DARPP-32 (a marker for medium spiny neurons, which are lost in HD), NeuN (a general neuronal marker), and markers for apoptosis (e.g., cleaved caspase-3).
-
Purpose: To quantify neuronal survival and assess the preservation of striatal neurons.
-
-
Western Blot Analysis:
-
Target Proteins: Phosphorylated TrkB (pTrkB), total TrkB, phosphorylated Akt (pAkt), total Akt, phosphorylated ERK (pERK), and total ERK.
-
Purpose: To confirm the activation of the TrkB signaling pathway in the brain tissue of treated animals.[1]
-
Quantitative Data Summary from Relevant Studies
The following tables summarize data from published studies on other small-molecule TrkB agonists, providing a reference for expected outcomes.
Table 1: In Vivo Efficacy of TrkB Agonists in HD Mouse Models [6]
| Compound | Dose | Animal Model | Key Findings |
|---|---|---|---|
| 7,8-dihydroxyflavone (7,8-DHF) | 5 mg/kg | N171-82Q | Improved motor deficits, attenuated brain atrophy, extended survival. |
| 4'-DMA-7,8-DHF | 1 mg/kg | N171-82Q | Preserved striatal DARPP32 levels, rescued impaired neurogenesis. |
Table 2: In Vitro and In Vivo TrkB Activation by Agonists
| Compound/Antibody | EC50 / Dose | System | Outcome Measure | Reference |
|---|---|---|---|---|
| ZEB85 (agonist antibody) | 470 pM | hES cell-derived neurons | TrkB phosphorylation | [7] |
| BDNF | 190 pM | hES cell-derived neurons | TrkB phosphorylation | [7] |
| LM22A-4 | 0.22 mg/kg/day (intranasal) | Adult mice | Increased hippocampal and striatal Trk, AKT, and ERK phosphorylation |[1] |
Table 3: Neuroprotective Effects of Neurotrophin Mimetics in Ischemic Stroke Model [5]
| Compound | Administration | Model | Primary Outcome |
|---|
| Dipeptide mimetics | 0.1 - 1.0 mg/kg (i.p.) for 7 days | Rat MCAO model | Reduction of brain infarct volume. |
Conclusion
This detailed protocol provides a framework for the in vivo evaluation of this compound. The experimental design is based on established methodologies for testing TrkB agonists in relevant disease models.[6] The successful execution of these experiments will provide crucial data on the therapeutic potential of this compound for neurodegenerative disorders. The combination of behavioral, imaging, and molecular analyses will offer a comprehensive understanding of its in vivo efficacy and mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotrophin mimetics - Wikipedia [en.wikipedia.org]
- 3. Neurotrophic factor small-molecule mimetics mediated neuroregeneration and synaptic repair: emerging therapeutic modality for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alzheimer's therapeutics: neurotrophin small molecule mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
Application Notes and Protocols: Dissolving (Rac)-IBT6A Hydrochloride in DMSO
For Researchers, Scientists, and Drug Development Professionals
(Rac)-IBT6A hydrochloride is a racemic mixture of IBT6A, which is an impurity found in the production of Ibrutinib.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 0.5 nM, playing a crucial role in B-cell signaling pathways.[1][2][3][4][5] Consequently, this compound is a valuable research tool for studying Btk-related signaling and for the development of related pharmaceutical compounds.
These application notes provide detailed protocols for the dissolution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro and in vivo preliminary studies. Adherence to these guidelines is crucial for obtaining accurate and reproducible experimental results.
Data Presentation
Solubility of (Rac)-IBT6A in DMSO
| Parameter | Value | Notes |
| Solubility | 50 mg/mL | Equivalent to 129.38 mM.[1][5] |
| Method | Ultrasonic assistance required.[1][5] | Gentle heating may also aid dissolution.[1][5] |
| Solvent Condition | Use newly opened, anhydrous DMSO. | Hygroscopic DMSO can negatively impact solubility.[1][5] |
Stock Solution Preparation
The following table outlines the required mass of (Rac)-IBT6A to prepare stock solutions of common concentrations.
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.423 mg | 2.115 mg | 4.23 mg |
| 5 mM | 2.115 mg | 10.575 mg | 21.15 mg |
| 10 mM | 4.23 mg | 21.15 mg | 42.3 mg |
Note: The molecular weight of this compound is 422.91 g/mol .[4]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution of this compound in DMSO
This protocol details the steps to prepare a 50 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the compound. For a 50 mg/mL solution, add 1 mL of DMSO for every 50 mg of this compound.
-
Initial Mixing: Briefly vortex the mixture to ensure the powder is wetted by the solvent.
-
Sonication: Place the tube in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved.[1][5] This may take several minutes. Intermittently check for dissolution.
-
Visual Inspection: Once the solution appears clear and free of particulates, visually inspect it against a light source to confirm complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[6]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Appropriate cell culture medium or assay buffer
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. It is recommended to perform dilutions in polypropylene tubes to minimize compound adsorption to plastic surfaces.
-
Final Concentration in Assay: Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%).
-
Immediate Use: Use the prepared working solutions immediately to ensure stability and potency.
Visualizations
Signaling Pathway of Btk Inhibition
Btk is a critical kinase in the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation and activation.[7][8] (Rac)-IBT6A, as an analog of a Btk inhibitor, is expected to interfere with this pathway.
Caption: Btk signaling pathway and the inhibitory action of (Rac)-IBT6A.
Experimental Workflow for Dissolving this compound
The following diagram illustrates the key steps for the successful dissolution of this compound in DMSO.
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. xcessbio.com [xcessbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural mechanism for Bruton’s tyrosine kinase activation at the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Formulation of (Rac)-IBT6A Hydrochloride for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for the preparation of (Rac)-IBT6A hydrochloride formulations for use in preclinical animal studies. It includes solubility data, recommended vehicle compositions, and step-by-step experimental procedures for oral, intraperitoneal, and intravenous administration routes.
Introduction
(Rac)-IBT6A is a racemate of IBT6A, which is recognized as an impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3][4][5] Given its structural relationship to a clinically significant kinase inhibitor, (Rac)-IBT6A is a compound of interest in pharmacological and toxicological research. Proper formulation is a critical step in preclinical drug development to ensure accurate dosing, maximize bioavailability, and obtain reliable and reproducible results in animal models.[6] The hydrochloride salt form of a compound is often used to improve properties like solubility and stability.[7][8][9]
This guide details three distinct, tested vehicle compositions for formulating this compound, resulting in either a clear solution or a suspension, suitable for various administration routes.
Btk Signaling Pathway
To understand the potential mechanism of action of (Rac)-IBT6A, it is useful to visualize the signaling pathway of its related compound, Ibrutinib. Ibrutinib inhibits Btk, a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.
Physicochemical Data
The solubility of this compound is a key factor in determining the appropriate solvent and vehicle for in vivo studies. The compound is highly soluble in Dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Comments |
| DMSO | 50 | 129.38 | Requires ultrasonic treatment and warming. Hygroscopic DMSO can impact solubility; use newly opened solvent.[1][2] |
Table 1: Solubility of (Rac)-IBT6A in vitro.
Formulation Development Workflow
The process of preparing a final dosing formulation from a stock solution involves several key steps. The following diagram outlines a general workflow for preparing this compound for animal administration.
Recommended In Vivo Formulation Protocols
Several vehicle compositions have been successfully used to administer (Rac)-IBT6A to animals. The choice of formulation depends on the desired administration route, concentration, and whether a clear solution or a suspension is acceptable. Clear solutions are generally required for intravenous (IV) administration, while suspensions can be used for oral (PO) and intraperitoneal (IP) injections.[1][10]
| Protocol | Vehicle Composition | Solubility in Vehicle | Final Appearance | Suitable Routes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.47 mM) | Suspended Solution | Oral (PO), Intraperitoneal (IP)[1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.47 mM) | Clear Solution | Intravenous (IV), IP, PO[1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.47 mM) | Clear Solution | Oral (PO), Subcutaneous (SC)[1][10] |
Table 2: Recommended vehicle compositions for this compound.
Experimental Protocols
A. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Normal Saline (0.9% NaCl), sterile
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Corn Oil
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (water bath)
-
Heating block or water bath (optional)
B. Preparation of Stock Solution
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a desired stock concentration (e.g., 25 mg/mL).[1]
-
Vortex thoroughly.
-
Use sonication and/or gentle warming (up to 60°C) if necessary to achieve complete dissolution.[1]
-
Allow the stock solution to return to room temperature before proceeding.
C. Formulation Procedures (for 1 mL final volume)
Protocol 1: DMSO/PEG300/Tween-80/Saline (Suspension) This protocol yields a suspended solution suitable for oral gavage or intraperitoneal injection.[1]
-
Prepare a 25 mg/mL stock solution of (Rac)-IBT6A HCl in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until uniform.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex the final mixture extensively. The result will be a suspended solution with a concentration of 2.5 mg/mL. Use ultrasonic treatment if necessary to ensure a fine suspension.[1]
Protocol 2: DMSO/SBE-β-CD in Saline (Clear Solution) This protocol yields a clear solution suitable for intravenous, intraperitoneal, or oral administration.[1]
-
Prepare a 25 mg/mL stock solution of (Rac)-IBT6A HCl in DMSO.
-
Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 25 mg/mL stock solution to the SBE-β-CD solution.
-
Vortex thoroughly until a clear solution is formed. The final concentration will be ≥ 2.5 mg/mL.[1]
Protocol 3: DMSO/Corn Oil (Clear Solution) This protocol yields a clear, oil-based solution suitable for oral gavage or subcutaneous injection.[1] Note: Oil-based vehicles should not be administered intravenously.[10]
-
Prepare a 25 mg/mL stock solution of (Rac)-IBT6A HCl in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 25 mg/mL stock solution to the corn oil.
-
Vortex thoroughly until the mixture is a clear, homogenous solution. The final concentration will be ≥ 2.5 mg/mL.[1]
Animal Administration Guidelines
Adherence to appropriate administration volumes and needle gauges is essential for animal welfare and data accuracy. The following table provides general guidelines for mice and rats.
| Route | Species | Max Volume | Recommended Needle Gauge |
| Oral (PO) | Mouse | 10 mL/kg | 20-22g (gavage needle) |
| Rat | 10 mL/kg | 18-20g (gavage needle) | |
| Intraperitoneal (IP) | Mouse | 10 mL/kg | 25-27g[11] |
| Rat | 10 mL/kg | 23-25g[11] | |
| Intravenous (IV) | Mouse (tail vein) | 5 mL/kg (bolus) | 27-30g |
| Rat (tail vein) | 5 mL/kg (bolus) | 23-25g |
Table 3: General guidelines for administration volumes and needle sizes in rodents.[10]
Important Considerations:
-
Sterility: All formulations intended for injection (IP, IV, SC) must be prepared under sterile conditions using sterile components to prevent infection.[12]
-
pH: The pH of the final formulation should ideally be between 5 and 9 to minimize irritation at the injection site.[6][13]
-
Temperature: For injections, warming the formulation to room or body temperature can reduce animal discomfort.[11][14]
-
Stability: Formulations should ideally be prepared fresh daily. If storage is required, conduct stability tests and store protected from light at 4°C, checking for any precipitation before use.[15]
-
Vehicle Effects: Be aware that excipients can have their own biological effects.[16][17] Always include a vehicle-only control group in your animal studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Why formulate drugs as HCl salts when HCl is in stomach acid? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 13. gadconsulting.com [gadconsulting.com]
- 14. researchanimaltraining.com [researchanimaltraining.com]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo toxicology of excipients commonly employed in drug discovery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols for (Rac)-IBT6A Hydrochloride in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-IBT6A hydrochloride is a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (Btk). As a racemate of IBT6A, an impurity of the FDA-approved drug Ibrutinib, it serves as a valuable tool for studying Btk signaling and for the development of novel therapeutic agents targeting B-cell malignancies and autoimmune disorders.[1][2][3][4][5][6] Btk is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation, differentiation, and survival.[7][8][9][10][11][12] Inhibition of Btk by this compound blocks downstream signaling cascades, including the activation of Phospholipase Cγ2 (PLCγ2) and Nuclear Factor-κB (NF-κB), ultimately leading to apoptosis in B-cells.[9][10][13][14][15][16]
These application notes provide detailed protocols for utilizing this compound in various kinase activity assays, from in vitro biochemical assays to cell-based functional assays.
Data Presentation
Inhibitor Properties
| Compound | Target Kinase | IC50 (nM) | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Bruton's tyrosine kinase (Btk) | 0.5 (for IBT6A) | C22H23ClN6O | 422.91 |
Note: The IC50 value is for IBT6A, of which (Rac)-IBT6A is the racemate.[2][3][4][5][6]
Solubility of (Rac)-IBT6A
| Solvent | Concentration | Appearance |
| DMSO | ≥ 1.67 mg/mL (≥ 4.32 mM) | Clear solution |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.67 mg/mL (≥ 4.32 mM) | Clear solution |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (≥ 4.32 mM) | Clear solution |
| 10% DMSO / 90% Corn Oil | ≥ 1.67 mg/mL (≥ 4.32 mM) | Clear solution |
For in vitro assays, it is recommended to prepare a stock solution in DMSO.[17][18] For cellular assays, further dilution in culture medium is required.
Experimental Protocols
In Vitro Btk Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescence-based assay to measure the kinase activity of recombinant Btk by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human Btk enzyme
-
This compound
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[19]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in kinase buffer at 2x the final desired concentrations.
-
Prepare enzyme and substrate solution: Dilute the recombinant Btk enzyme and the Poly(Glu, Tyr) substrate in kinase buffer to 2x the final desired concentrations.
-
Add inhibitor and enzyme/substrate mix to the plate: To each well of the plate, add 5 µL of the diluted this compound or vehicle control. Then, add 10 µL of the 2x enzyme/substrate mixture.
-
Initiate the kinase reaction: Add 10 µL of 2.5x ATP solution to each well to start the reaction. The final reaction volume should be 25 µL.
-
Incubate: Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure luminescence: Read the luminescence using a plate reader.
-
Data analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Btk Activity Assay (Western Blot for Phospho-Btk)
This protocol measures the inhibitory effect of this compound on Btk autophosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
This compound
-
Cell culture medium
-
Anti-human IgM antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Btk (Tyr223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell culture and treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate Btk phosphorylation: Stimulate the cells with anti-human IgM (e.g., 10 µg/mL) for 10 minutes to induce Btk autophosphorylation.
-
Cell lysis: Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-Btk antibody overnight at 4°C.[20][21][22][23]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and re-probing: Strip the membrane and re-probe with an anti-total Btk antibody to normalize for protein loading.
-
Data analysis: Quantify the band intensities and calculate the ratio of phospho-Btk to total Btk for each treatment condition.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the induction of apoptosis by this compound through the quantification of caspase-3 activity.
Materials:
-
B-cell lymphoma cell line
-
This compound
-
Cell culture medium
-
Caspase-3 Colorimetric or Fluorometric Assay Kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Cell lysis buffer (provided in the kit or 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell lysis: Lyse the cells by adding the cell lysis buffer to each well and incubating on ice for 10-15 minutes.
-
Prepare reaction mixture: In a separate 96-well plate, add the cell lysate from each well.
-
Add substrate: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubate: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure absorbance/fluorescence: Read the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths (for fluorometric assays) using a microplate reader.[5][24][25][26]
-
Data analysis: Calculate the fold-increase in caspase-3 activity compared to the vehicle-treated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. caspase3 assay [assay-protocol.com]
- 4. researchgate.net [researchgate.net]
- 5. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - ProQuest [proquest.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. promega.com [promega.com]
- 20. Phospho-Btk (Tyr223) Antibody (#5082) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 21. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]
- 22. Phospho-Btk (Tyr223) (D9T6H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 23. Phospho-Btk (Tyr223) Polyclonal Antibody (44-1350G) [thermofisher.com]
- 24. mpbio.com [mpbio.com]
- 25. biogot.com [biogot.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Western Blot Analysis of BTK Using (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2] It is a key component of multiple signaling pathways, including the B-cell receptor (BCR) signaling cascade.[3][4] Upon activation, BTK undergoes autophosphorylation at Tyr223, a critical step for its full enzymatic activity.[1] Another important phosphorylation site is Tyr551, which is phosphorylated by Src family kinases and is also indicative of BTK activation.[5] Given its central role in B-cell malignancies and autoimmune diseases, BTK has emerged as a significant therapeutic target.[2][6]
(Rac)-IBT6A hydrochloride is the racemic form of IBT6A, a known impurity of the potent and irreversible BTK inhibitor, Ibrutinib (B1684441).[7][8] IBT6A itself is characterized as a BTK inhibitor with a reported IC50 of 0.5 nM.[9][10] These application notes provide a detailed protocol for utilizing this compound to analyze its inhibitory effects on BTK activation via Western blotting. The primary readout for inhibition will be the reduction in phosphorylation of BTK at key tyrosine residues.
Product Information
| Product Name | This compound |
| Target | Bruton's tyrosine kinase (BTK) |
| Description | A racemate of IBT6A, an impurity of Ibrutinib. Functions as a BTK inhibitor. |
| Molecular Formula | C₂₅H₂₄N₆O₂·HCl |
| Molecular Weight | 476.96 g/mol |
| Purity | >98% |
| Storage | Store at -20°C. Protect from light. |
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| This compound | MedChemExpress | HY-13036A |
| Ramos (human Burkitt's lymphoma) cells | ATCC | CRL-1596 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |
| Anti-Goat IgG (H+L) Cross-Adsorbed Secondary Antibody, HRP | Invitrogen | A10549 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | P5726 |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | P0044 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4x Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | 4561086 |
| Trans-Blot Turbo Mini PVDF Transfer Packs | Bio-Rad | 1704156 |
| Skim Milk Powder | Bio-Rad | 1706404 |
| Tween 20 | Sigma-Aldrich | P9416 |
| Clarity Western ECL Substrate | Bio-Rad | 1705061 |
| Primary Antibody: Rabbit anti-phospho-BTK (Tyr223) | Cell Signaling Technology | 5082 |
| Primary Antibody: Rabbit anti-BTK | Cell Signaling Technology | 8547 |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology | 7074 |
BTK Signaling Pathway and Inhibition by (Rac)-IBT6A
The following diagram illustrates the simplified BTK signaling pathway upon B-cell receptor (BCR) activation and the point of inhibition by (Rac)-IBT6A.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. IBT6A | BTK | TargetMol [targetmol.com]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Ibrutinib-Based Probes from IBT6A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ibrutinib-based chemical probes utilizing IBT6A, a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. IBT6A possesses a reactive primary amine on its pyrazolopyrimidine core, which serves as a versatile chemical handle for the attachment of various reporter tags, such as fluorophores and biotin, via a suitable linker. This protocol outlines a two-step synthetic strategy involving an initial acylation of IBT6A with a bifunctional linker, followed by the conjugation of the desired reporter molecule. Detailed methodologies for synthesis, purification, and characterization are provided, along with representative quantitative data. Furthermore, this document includes diagrams of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the probe's application and synthesis.
Introduction
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its covalent binding to a cysteine residue (Cys481) in the BTK active site effectively blocks downstream signaling, leading to the inhibition of B-cell proliferation and survival.[1] This mechanism of action has made Ibrutinib a cornerstone in the treatment of various B-cell malignancies.[2]
Chemical probes derived from Ibrutinib are invaluable tools for studying BTK biology, target engagement, and drug distribution. These probes typically consist of the Ibrutinib scaffold for target recognition, a reporter tag (e.g., fluorophore, biotin) for detection, and a linker connecting the two. IBT6A, a process-related impurity of Ibrutinib, presents a readily available starting material for the synthesis of such probes.[3] The key structural feature of IBT6A that enables its use as a probe precursor is the presence of a primary amine on the 4-position of the pyrazolo[3,4-d]pyrimidine ring system. This amine provides a nucleophilic site for the covalent attachment of a linker molecule.
This application note details a generalizable protocol for the synthesis of Ibrutinib-based probes starting from IBT6A, enabling researchers to generate customized tools for their specific experimental needs.
Ibrutinib and the BTK Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling pathway. Upon BCR activation by an antigen, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive the expression of genes essential for B-cell proliferation, differentiation, and survival. By irreversibly binding to BTK, Ibrutinib blocks this entire cascade, leading to apoptosis of malignant B-cells.
Experimental Protocols
The synthesis of Ibrutinib-based probes from IBT6A is a two-step process. The first step involves the acylation of the primary amine of IBT6A with a bifunctional linker containing a terminal functional group for subsequent conjugation. The second step is the coupling of a reporter molecule to this terminal functional group. Here, we describe a general protocol using an N-hydroxysuccinimide (NHS) ester-functionalized linker for the first step, followed by coupling to an amine-containing reporter. A second, more versatile approach using a linker with a terminal alkyne for "click" chemistry is also presented.
Materials and Equipment
-
IBT6A (Ibrutinib Impurity 6)
-
Linker-NHS ester (e.g., NHS-PEGn-acid)
-
Linker-alkyne (e.g., 4-pentynoic acid)
-
Amine-functionalized fluorophore (e.g., 5-TAMRA-amine) or Biotin-amine
-
Azide-functionalized fluorophore (e.g., Azide-PEGn-Fluorophore) or Biotin-PEGn-Azide
-
N,N-Diisopropylethylamine (DIPEA)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass Spectrometer (MS) for characterization
-
Nuclear Magnetic Resonance (NMR) spectrometer for characterization
-
Standard laboratory glassware and equipment
Synthesis Workflow
References
Application Notes and Protocols for (Rac)-IBT6A in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is the racemic form of IBT6A, an impurity found during the synthesis of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a crucial role in B-cell proliferation, survival, and differentiation.[3][4] Its inhibition is a key therapeutic strategy in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL).[3] Given its structural relationship to Ibrutinib, (Rac)-IBT6A is presumed to act as a BTK inhibitor, making it a valuable research tool for studying BTK-dependent signaling pathways and their downstream cellular effects.
Flow cytometry is a powerful high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population.[5][6] This document provides detailed application notes and protocols for utilizing (Rac)-IBT6A in flow cytometric assays to investigate its impact on B-cell viability, apoptosis, and intracellular signaling.
Application 1: Assessment of (Rac)-IBT6A-induced Apoptosis in B-lymphocytes
This application focuses on quantifying the pro-apoptotic effects of (Rac)-IBT6A on a B-cell lymphoma cell line. The protocol utilizes Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol
1. Cell Culture and Treatment:
-
Culture a human B-cell lymphoma cell line (e.g., Ramos or Daudi) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
Treat cells with varying concentrations of (Rac)-IBT6A (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
2. Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire a minimum of 10,000 events per sample.
-
Set up appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter properties to exclude debris.
-
Analyze the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
Data Presentation
Table 1: Effect of (Rac)-IBT6A on B-cell Lymphoma Cell Viability
| Treatment Concentration (µM) | Incubation Time (h) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 24 | |||
| 0.1 | 24 | |||
| 1 | 24 | |||
| 10 | 24 | |||
| 100 | 24 | |||
| Vehicle Control | 48 | |||
| 0.1 | 48 | |||
| 1 | 48 | |||
| 10 | 48 | |||
| 100 | 48 | |||
| Vehicle Control | 72 | |||
| 0.1 | 72 | |||
| 1 | 72 | |||
| 10 | 72 | |||
| 100 | 72 |
Experimental Workflow Diagram
Caption: Workflow for assessing (Rac)-IBT6A-induced apoptosis.
Application 2: Analysis of BTK Signaling Pathway Inhibition
This application aims to investigate the inhibitory effect of (Rac)-IBT6A on the BTK signaling pathway by measuring the phosphorylation status of downstream targets, such as PLCγ2, using intracellular flow cytometry.
Experimental Protocol
1. Cell Culture and Stimulation:
-
Culture a suitable B-cell line as described in Application 1.
-
Starve the cells in a serum-free medium for 2-4 hours prior to the experiment.
-
Pre-treat the cells with various concentrations of (Rac)-IBT6A or a vehicle control for 1-2 hours.
-
Stimulate the cells with an activator of the BCR pathway, such as anti-IgM F(ab')2 fragments, for a short period (e.g., 15-30 minutes).
2. Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding formaldehyde (B43269) to a final concentration of 2-4% and incubate for 10-15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol (B129727) and incubating on ice for 30 minutes.
3. Intracellular Staining:
-
Wash the cells twice with staining buffer (e.g., PBS with 1% BSA).
-
Resuspend the cells in the staining buffer.
-
Add a fluorescently labeled antibody against the phosphorylated form of a BTK downstream target (e.g., anti-pPLCγ2).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with staining buffer.
4. Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-specific antibody in the treated versus control samples.
Data Presentation
Table 2: Inhibition of PLCγ2 Phosphorylation by (Rac)-IBT6A
| Treatment | (Rac)-IBT6A Concentration (µM) | Median Fluorescence Intensity (MFI) of pPLCγ2 | % Inhibition of Phosphorylation |
| Unstimulated Control | 0 | N/A | |
| Stimulated + Vehicle | 0 | 0 | |
| Stimulated | 0.1 | ||
| Stimulated | 1 | ||
| Stimulated | 10 | ||
| Stimulated | 100 |
Signaling Pathway Diagram
Caption: Simplified BTK signaling pathway and the inhibitory action of (Rac)-IBT6A.
Conclusion
The protocols outlined in these application notes provide a framework for utilizing (Rac)-IBT6A as a research tool in flow cytometry-based assays. These methods can be adapted and expanded to investigate other aspects of BTK signaling and its inhibition, such as effects on cell cycle progression, expression of cell surface markers, and cytokine production. The provided diagrams and data tables serve as a guide for experimental design and data representation in the study of potential BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Applications | Proteintech Group [ptglab.com]
- 6. Acquisition of high-quality spectral flow cytometry data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing (Rac)-IBT6A Hydrochloride in Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (Rac)-IBT6A hydrochloride is described as a racemate of IBT6A hydrochloride, an impurity of Ibrutinib. Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 0.5 nM.[1][2][3][4][5][6][7] Therefore, these application notes are based on the premise of using a Btk inhibitor in immunoprecipitation experiments.
Introduction
Immunoprecipitation (IP) is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate.[8] This method can be powerfully combined with the use of small molecule inhibitors to investigate their effects on protein-protein interactions and cellular signaling pathways.[8] By treating cells with an inhibitor like this compound, researchers can probe the functional consequences of Btk inhibition on its downstream signaling and interaction partners. Co-immunoprecipitation (Co-IP) is a variation of this technique that aims to pull down a target protein along with its binding partners, providing insights into protein complexes.[9]
These notes provide a comprehensive guide for performing immunoprecipitation and co-immunoprecipitation experiments with this compound to study the Btk signaling pathway.
Btk Signaling Pathway
Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival.[6] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and promotes B-cell proliferation and survival.[6]
Btk Signaling Pathway Diagram.
Experimental Workflow for Immunoprecipitation with a Small Molecule Inhibitor
The general workflow for an immunoprecipitation experiment involving a small molecule inhibitor is a multi-step process.[8] It begins with cell treatment, followed by cell lysis, immunoprecipitation of the target protein, and finally, analysis of the immunoprecipitated proteins.
Immunoprecipitation Workflow Diagram.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | Commercial Source | Btk inhibitor |
| Cell Line (e.g., Ramos, Daudi) | ATCC | B-cell lymphoma cell line expressing Btk |
| Cell Culture Medium (e.g., RPMI-1640) | Gibco | Cell growth |
| Fetal Bovine Serum (FBS) | Gibco | Supplement for cell culture medium |
| Penicillin-Streptomycin (B12071052) | Gibco | Antibiotic for cell culture |
| Phosphate-Buffered Saline (PBS) | Gibco | Washing cells |
| IP Lysis Buffer | Various | Cell lysis and protein extraction |
| Protease and Phosphatase Inhibitors | Roche, Sigma-Aldrich | Prevent protein degradation and dephosphorylation |
| Anti-Btk Antibody (for IP) | Cell Signaling, Santa Cruz | To specifically pull down Btk |
| Anti-PLCγ2 Antibody (for WB) | Cell Signaling, Santa Cruz | To detect co-immunoprecipitated PLCγ2 |
| Normal Rabbit IgG | Cell Signaling, Santa Cruz | Isotype control for IP |
| Protein A/G Agarose or Magnetic Beads | Thermo Fisher, Millipore | To capture the antibody-protein complex |
| 2x SDS-PAGE Sample Buffer | Bio-Rad | To denature and prepare proteins for electrophoresis |
Protocol: Immunoprecipitation of Btk after Treatment with this compound
1. Cell Culture and Treatment:
-
Culture B-cell lymphoma cells (e.g., Ramos) in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours). The optimal concentration and time should be determined empirically.
2. Cell Lysis:
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.[10]
-
Resuspend the cell pellet in ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.[9]
-
Incubate on ice for 30 minutes with occasional vortexing to lyse the cells.[11]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
3. Protein Concentration Determination:
-
Determine the protein concentration of the cleared lysate using a protein assay (e.g., BCA assay).
-
Normalize the protein concentration of all samples with IP Lysis Buffer.
4. Pre-Clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
5. Immunoprecipitation:
-
To the pre-cleared lysate, add 1-2 µg of anti-Btk antibody.
-
As a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of lysate.[8]
-
Incubate on a rotator overnight at 4°C.[9]
6. Immune Complex Capture:
-
Add 30 µL of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
7. Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold IP Lysis Buffer (or a less stringent wash buffer). After each wash, pellet the beads and discard the supernatant.[9]
8. Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 40 µL of 2x SDS-PAGE sample buffer.[8]
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge the tubes to pellet the beads, and carefully transfer the supernatant containing the eluted proteins to a new tube.
9. Analysis by Western Blot:
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Btk (to confirm successful immunoprecipitation) and potential interacting partners like PLCγ2 (for co-immunoprecipitation).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: Recommended Reagent Concentrations for Immunoprecipitation
| Component | Recommended Concentration/Amount | Notes |
| Cell Lysate | 0.5 - 1.0 mg total protein | Adjust based on the abundance of the target protein. |
| Primary Antibody (for IP) | 1 - 5 µg | The optimal amount should be determined by titration. |
| Isotype Control IgG | Same as primary antibody | Use at the same concentration as the primary antibody. |
| Protein A/G Beads | 20 - 40 µL of 50% slurry | The binding capacity of the beads should be considered. |
| This compound | 0.1 - 10 µM | Titrate to find the optimal concentration for inhibiting Btk activity. |
Table 2: Hypothetical Experimental Design for Co-Immunoprecipitation
| Sample | Cell Treatment | Antibody for IP | Expected Outcome for Btk IP / PLCγ2 Co-IP |
| 1 | Vehicle (DMSO) | Anti-Btk | Btk is immunoprecipitated, and PLCγ2 is co-immunoprecipitated. |
| 2 | 1 µM this compound | Anti-Btk | Btk is immunoprecipitated; co-immunoprecipitation of PLCγ2 may be altered. |
| 3 | 10 µM this compound | Anti-Btk | Btk is immunoprecipitated; co-immunoprecipitation of PLCγ2 may be reduced. |
| 4 | Vehicle (DMSO) | Normal Rabbit IgG | No Btk or PLCγ2 should be detected (negative control). |
| 5 | Input (5% of total lysate) | N/A | Shows the total amount of Btk and PLCγ2 in the lysate. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of target protein | - Inefficient antibody-protein binding- Protein degradation- Inefficient elution | - Titrate antibody concentration- Ensure fresh protease/phosphatase inhibitors are used- Optimize elution conditions (time, temperature) |
| High background/non-specific bands | - Insufficient washing- Non-specific antibody binding- Beads binding non-specifically | - Increase the number and stringency of washes- Use a high-quality, specific antibody- Pre-clear the lysate |
| Co-IP partner not detected | - Weak or transient interaction- Interaction disrupted by lysis buffer- Inhibitor affects the interaction | - Use a milder lysis buffer (e.g., without harsh detergents)- Perform cross-linking before lysis- Confirm inhibitor's effect on the pathway |
| Inconsistent results | - Variation in cell culture or treatment- Inconsistent pipetting or washing | - Standardize all experimental procedures- Ensure equal protein loading in all samples |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. IBT6A | BTK | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. google.com [google.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying B-Cell Signaling Pathways Using (Rac)-IBT6A Hydrochloride
(Rac)-IBT6A hydrochloride is a racemic mixture of an impurity found in preparations of Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3][4] Ibrutinib is a well-established tool for studying B-cell signaling pathways due to its central role in B-cell development, activation, proliferation, and survival.[5][6][7] While direct studies utilizing this compound are not extensively documented in peer-reviewed literature, its structural relationship to Ibrutinib suggests its potential utility as a reference compound, a negative control in structure-activity relationship studies, or for investigating the effects of Ibrutinib-related impurities.
These application notes provide protocols and conceptual frameworks for studying B-cell signaling, primarily referencing the actions of well-characterized Btk inhibitors like Ibrutinib, and suggest how this compound could be integrated into such research.
B-Cell Receptor (BCR) Signaling Overview
The B-cell receptor (BCR) signaling pathway is integral to the adaptive immune response.[8][] Antigen binding to the BCR initiates a signaling cascade involving Src family kinases (e.g., Lyn), which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimer.[] This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk phosphorylates and activates a number of downstream targets, including the crucial adaptor protein, B-cell linker protein (BLNK), and Bruton's tyrosine kinase (Btk).[10]
Btk, a member of the Tec family of kinases, is a critical signaling node.[7][11] Once activated, Btk phosphorylates phospholipase Cγ2 (PLCγ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This leads to an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), respectively. These events culminate in the activation of downstream transcription factors, including NF-κB, NFAT, and AP-1, which drive B-cell proliferation, survival, and differentiation.[10][12]
Mechanism of Action of Btk Inhibitors
Ibrutinib, and by extension, its related compounds, functions as a Btk inhibitor. Ibrutinib forms a covalent bond with a cysteine residue (Cys-481) in the active site of Btk, leading to its irreversible inhibition.[13][14] This blocks the downstream signaling cascade, thereby inhibiting B-cell activation and proliferation.[5][15] Second-generation Btk inhibitors, such as acalabrutinib (B560132) and zanubrutinib, have been developed with greater selectivity to minimize off-target effects.[13]
Quantitative Data
The following table summarizes the inhibitory activity of Ibrutinib against Btk. Researchers using this compound may seek to determine its IC50 value for comparison.
| Compound | Target | IC50 (nM) | Mode of Inhibition | Reference |
| Ibrutinib | Btk | 0.5 | Irreversible, Covalent | [1][2][11] |
| This compound | Btk | Not Reported | Not Reported | - |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of Btk inhibitors on B-cell signaling are provided below.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a Btk inhibitor.
Protocol 1: Western Blot for Btk and PLCγ2 Phosphorylation
This protocol is designed to assess the direct inhibitory effect of a compound on Btk activity by measuring the phosphorylation status of Btk and its immediate downstream target, PLCγ2.
Materials:
-
B-cell line (e.g., Ramos, SUDHL-6) or isolated primary B-cells
-
This compound stock solution (in DMSO)
-
BCR agonist (e.g., F(ab')2 anti-human IgM)
-
Complete RPMI-1640 media
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and reagents
-
Primary antibodies: anti-phospho-Btk (Tyr223), anti-Btk, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate B-cells at a density of 2 x 10^6 cells/mL in complete media.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle (DMSO) for 1-2 hours.
-
-
BCR Stimulation:
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 5-10 minutes at 37°C.
-
Include an unstimulated control group.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 4°C.
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
Expected Results: A potent Btk inhibitor will show a dose-dependent decrease in the phosphorylation of Btk at Tyr223 and PLCγ2 at Tyr759 upon BCR stimulation, while total protein levels of Btk, PLCγ2, and β-actin should remain unchanged.
Protocol 2: B-Cell Proliferation Assay (CFSE-based)
This protocol measures the effect of a Btk inhibitor on B-cell proliferation following mitogenic stimulation.
Materials:
-
Isolated primary B-cells
-
This compound stock solution (in DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester)
-
B-cell mitogens (e.g., anti-IgM, anti-CD40, IL-4)
-
Complete RPMI-1640 media
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
CFSE Labeling:
-
Resuspend B-cells at 10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete media.
-
Wash the cells twice with complete media.
-
-
Cell Culture and Treatment:
-
Plate CFSE-labeled cells at 1 x 10^6 cells/mL in a 96-well plate.
-
Add varying concentrations of this compound or vehicle (DMSO).
-
Add B-cell mitogens to stimulate proliferation.
-
Incubate for 3-5 days at 37°C, 5% CO2.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence in the FITC/GFP channel.
-
Expected Results: With each cell division, the CFSE fluorescence intensity is halved. An effective inhibitor of B-cell proliferation will result in fewer cell divisions, and thus a higher mean fluorescence intensity compared to the stimulated vehicle control.
| Treatment Group | Expected Outcome |
| Unstimulated Control | High CFSE fluorescence (no division) |
| Stimulated + Vehicle | Low CFSE fluorescence (multiple divisions) |
| Stimulated + Btk Inhibitor | Intermediate to high CFSE fluorescence (dose-dependent inhibition of division) |
Protocol 3: Calcium Flux Assay
This protocol measures the mobilization of intracellular calcium, a key event downstream of Btk and PLCγ2 activation.
Materials:
-
B-cell line or primary B-cells
-
This compound stock solution (in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM, Fura-2 AM, or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
BCR agonist (e.g., anti-IgM)
-
Ionomycin (B1663694) (positive control)
-
Flow cytometer or fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Loading:
-
Resuspend B-cells at 1-5 x 10^6 cells/mL in HBSS.
-
Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-45 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS.
-
-
Treatment and Analysis:
-
Resuspend the loaded cells in HBSS and allow them to rest for 15 minutes.
-
Pre-treat cells with this compound or vehicle for at least 15 minutes before analysis.
-
Acquire a baseline fluorescence reading for approximately 30-60 seconds.
-
Add the BCR agonist (anti-IgM) and immediately continue recording the fluorescence signal for 5-10 minutes.
-
At the end of the run, add ionomycin as a positive control to confirm cell viability and proper dye loading.
-
Expected Results: BCR stimulation in control cells will induce a rapid and sustained increase in intracellular calcium. A Btk inhibitor will significantly blunt or abrogate this calcium flux in a dose-dependent manner.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of the Bruton's tyrosine kinase inhibitor ibrutinib for B cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Bruton’s tyrosine kinase in B cells and malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 10. The B-cell receptor signaling pathway as a therapeutic target in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What is the mechanism of Ibrutinib? [synapse.patsnap.com]
- 15. Ibrutinib: an Inhibitor of Bruton’s Tyrosine Kinase | Value-Based Cancer Care [valuebasedcancer.com]
Application Notes and Protocols for Developing Activity-Based Probes with (Rac)-IBT6A
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-IBT6A is a racemic intermediate used in the synthesis of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Ibrutinib covalently binds to a cysteine residue (Cys481) in the active site of BTK, leading to its inactivation.[3] This specific mechanism of action makes the Ibrutinib scaffold an excellent candidate for the development of activity-based probes (ABPs). ABPs are powerful chemical tools used in proteomics to study the activity of entire enzyme families directly in their native biological context.[4][5]
These application notes provide a comprehensive guide to the synthesis and utilization of (Rac)-IBT6A-derived ABPs for activity-based protein profiling (ABPP) of kinases. The protocols detailed below describe the synthesis of an alkyne-functionalized Ibrutinib probe, its application in cell-based assays, and subsequent analysis using in-gel fluorescence scanning and mass spectrometry.
Mechanism of Action
Ibrutinib-based ABPs function by covalently modifying the active site of target kinases, primarily BTK and other kinases possessing a susceptible cysteine residue in a homologous position.[3] The probe consists of three key components:
-
A Recognition Moiety: The Ibrutinib scaffold, which directs the probe to the ATP-binding pocket of susceptible kinases.
-
A Reactive Group: Typically an acrylamide (B121943) warhead that forms a covalent bond with a nucleophilic cysteine residue in the enzyme's active site.
-
A Reporter Tag: A functional group, such as an alkyne or azide, that allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) via bioorthogonal click chemistry.[6]
This targeted and covalent labeling strategy enables the selective visualization and identification of active kinases within a complex proteome.
Applications
-
Target Engagement and Selectivity Profiling: Ibrutinib-based ABPs can be used in a competitive profiling format to determine the potency and selectivity of other kinase inhibitors.[7]
-
Identification of Off-Targets: These probes are instrumental in identifying unintended targets of Ibrutinib and its analogs, which can help to explain off-target effects and toxicities.
-
Drug Resistance Studies: ABPP with Ibrutinib-based probes can be employed to investigate mechanisms of drug resistance in cancer cells by comparing the kinase activity profiles of sensitive and resistant cell lines.
-
Discovery of Novel Enzyme Functions: By profiling the activity of kinases in different cellular states, these probes can aid in the discovery of novel roles for these enzymes in health and disease.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of Ibrutinib against various kinases, providing an overview of its on-target and off-target activities.
| Kinase | IC50 (nM) | Notes |
| BTK | 0.5 - 1.5 | Primary target.[1][8] |
| (Rac)-Ibrutinib alkyne | 0.72 | Alkyne-modified probe with similar potency to Ibrutinib.[1][9] |
| BMX | - | Known to be potently inhibited by Ibrutinib. |
| TEC | 78 | Weaker binding compared to BTK.[3] |
| EGFR | < 10 | One of nine kinases with a Cys residue aligning with Cys-481 in BTK that are inhibited by Ibrutinib with IC50 < 10 nM.[8] |
| ITK | - | Off-target with a susceptible cysteine. |
| BLK | - | Off-target with a susceptible cysteine. |
| JAK3 | - | Off-target with a susceptible cysteine. |
| CSK | 2.3 | A potential off-target linked to cardiotoxicity.[2] |
| HCK | - | Reversible binding in the low nanomolar range.[3] |
| FGR | - | Reversible binding in the low nanomolar range.[3] |
| BRK | - | Reversible binding in the low nanomolar range.[3] |
Signaling Pathway Diagram
Caption: BTK signaling pathway and the inhibitory action of an Ibrutinib-based probe.
Experimental Protocols
Protocol 1: Synthesis of (Rac)-Ibrutinib Alkyne Probe from (Rac)-IBT6A
This protocol describes a potential synthetic route for converting (Rac)-IBT6A into an alkyne-functionalized activity-based probe. This is a representative synthesis and may require optimization.
Materials:
-
(Rac)-IBT6A hydrochloride
-
Propargylamine
-
A suitable base (e.g., Diisopropylethylamine - DIPEA)
-
A suitable solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Acryloyl chloride
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Deprotection of the piperidine (B6355638) nitrogen (if necessary): If the starting material is a salt, neutralize it with a suitable base to obtain the free amine.
-
Acylation with acryloyl chloride: To a solution of the free amine of (Rac)-IBT6A in an appropriate solvent, add a base followed by the dropwise addition of acryloyl chloride at a low temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a suitable aqueous solution and extract the product with an organic solvent.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the (Rac)-Ibrutinib alkyne probe.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Protocol 2: Cellular Labeling and Lysate Preparation
This protocol details the treatment of cultured cells with the (Rac)-Ibrutinib alkyne probe and the subsequent preparation of cell lysates for analysis.
Materials:
-
Cultured cells (e.g., a B-cell lymphoma cell line)
-
(Rac)-Ibrutinib alkyne probe (stock solution in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Treatment: Treat the cells with the desired concentration of the (Rac)-Ibrutinib alkyne probe for a specified time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
Cell Harvesting: After incubation, wash the cells with cold PBS to remove excess probe.
-
Cell Lysis: Lyse the cells with cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysate to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Scanning
This protocol describes the "click" reaction to attach a fluorescent reporter to the alkyne-tagged proteins in the cell lysate.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-functionalized fluorophore (e.g., Azide-TAMRA)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE loading buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell lysate, azide-fluorophore, and freshly prepared solutions of CuSO4, TCEP/Sodium Ascorbate, and TBTA.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Sample Preparation for SDS-PAGE: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
Protocol 4: In-Gel Fluorescence Scanning
This protocol outlines the visualization of fluorescently labeled proteins.
Materials:
-
Polyacrylamide gel
-
Fluorescence gel scanner
Procedure:
-
SDS-PAGE: Separate the protein samples by SDS-PAGE.
-
Fluorescence Scanning: After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Protocol 5: Biotinylation and Pull-down for Mass Spectrometry
This protocol describes the biotinylation of alkyne-labeled proteins and their enrichment for mass spectrometry-based identification.
Materials:
-
Cell lysate containing alkyne-labeled proteins
-
Azide-biotin conjugate
-
Click chemistry reagents (as in Protocol 3)
-
Streptavidin-conjugated beads
-
Wash buffers
-
Elution buffer
Procedure:
-
Biotinylation: Perform the click chemistry reaction as described in Protocol 3, but using an azide-biotin conjugate instead of a fluorophore.
-
Streptavidin Pull-down: Incubate the biotinylated lysate with streptavidin beads to capture the labeled proteins.[10][11]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-solution or in-gel digestion with trypsin).
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. usherbrooke.ca [usherbrooke.ca]
- 11. Pull-down of Biotinylated RNA and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-IBT6A hydrochloride solubility issues and solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with (Rac)-IBT6A hydrochloride. Below you will find frequently asked questions and troubleshooting guides to address common solubility issues and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic hydrochloride salt of IBT6A. IBT6A is known to be an impurity of Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[3][4] By inhibiting BTK, (Rac)-IBT6A can block these signaling cascades.
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS. What should I do?
A2: Poor aqueous solubility is a common issue with many small molecule kinase inhibitors. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, challenges can still arise.[5] It is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (typically less than 0.5%) to avoid affecting your experimental results.[5]
Q3: What is the recommended solvent for preparing a stock solution of (Rac)-IBT6A?
A3: For the non-hydrochloride form, (Rac)-IBT6A, a stock solution can be prepared in DMSO at a concentration of 50 mg/mL (129.38 mM).[1][2] This may require ultrasonication and gentle warming to 60°C to achieve complete dissolution.[1] It is also advised to use a fresh, unopened vial of DMSO as it can be hygroscopic, which can impact solubility.[1][2] For this compound, starting with DMSO is also the recommended first step.
Q4: Can I prepare a ready-to-use solution of this compound for in vivo studies?
A4: Yes, several protocols are available for preparing formulations suitable for in vivo experiments. These typically involve a combination of solvents to achieve a clear solution or a fine suspension. The choice of vehicle will depend on the route of administration and the required concentration. Detailed protocols are provided in the "Experimental Protocols" section below.
Solubility Data
The following tables summarize the solubility of (Rac)-IBT6A and its hydrochloride salt in various solvents.
Table 1: Solubility of (Rac)-IBT6A (Free Base)
| Solvent | Concentration | Method |
| DMSO | 50 mg/mL (129.38 mM) | Ultrasonic and warming and heat to 60°C may be required.[1][2] |
Table 2: In Vivo Formulations for (Rac)-IBT6A
| Protocol Components | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (4.32 mM) | Clear solution.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (4.32 mM) | Clear solution.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (4.32 mM) | Clear solution.[2] |
Table 3: In Vivo Formulations for IBT6A (Similar Compound)
| Protocol Components | Achievable Concentration | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.47 mM) | Suspended solution; requires sonication.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.47 mM) | Clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.47 mM) | Clear solution.[1] |
Troubleshooting Guide
If you are encountering solubility issues with this compound, please follow this troubleshooting workflow.
References
improving (Rac)-IBT6A hydrochloride stability in solution
Disclaimer: Information regarding the specific stability profile of (Rac)-IBT6A hydrochloride is not extensively available in public literature. The following guidance is based on established principles for small molecule stability and data from its structurally related parent compound, Ibrutinib (B1684441). Researchers should always perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has visible precipitate. What could be the cause?
A1: Precipitation of this compound from solution is a common issue that can stem from several factors:
-
Poor Solubility: The compound may have exceeded its solubility limit in the chosen solvent or buffer. This is particularly common when diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer.
-
pH-Dependent Solubility: The solubility of compounds with ionizable groups, like this compound, can be highly dependent on the pH of the solution.
-
Compound Degradation: The precipitate could be a less soluble degradation product formed over time.
Q2: I suspect my this compound is degrading in my aqueous assay buffer. What are the likely degradation pathways?
A2: Based on studies of the structurally similar compound Ibrutinib, this compound is likely susceptible to degradation under specific conditions. Ibrutinib has been shown to be sensitive to alkaline and oxidative conditions and, to a lesser extent, acidic conditions.[1][2][3][4] Key degradation pathways may include:
-
Hydrolysis: The molecule may undergo hydrolysis, particularly at basic pH. Studies on Ibrutinib show significant degradation in basic solutions.[1][2]
-
Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation. Ibrutinib is reported to be extremely sensitive to oxidative stress.[1][3][4]
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: Proper preparation and storage are critical for maintaining the integrity of your compound.
-
Solvent Selection: DMSO is a common solvent for creating high-concentration stock solutions.
-
Storage Conditions: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation.[5] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Protection from Light: While Ibrutinib has been found to be relatively stable under photolytic stress, it is good practice to store solutions in amber vials or protect them from light to prevent potential photodegradation.[1][2]
Q4: Can I use a solution of this compound that has been stored for an extended period?
A4: It is generally recommended to use freshly prepared solutions for experiments to ensure accurate and reproducible results. If you must use a previously prepared solution, it is crucial to visually inspect it for any signs of precipitation or color change. For critical experiments, it is advisable to re-qualify the solution's concentration and purity using an appropriate analytical method like HPLC.
Troubleshooting Guide
| Issue Observed | Potential Cause | Suggested Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Exceeded aqueous solubility limit- Incorrect pH for optimal solubility | - Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your assay.- Adjust the pH of the aqueous buffer. |
| Loss of compound activity over time in an experiment | - Degradation of the compound in the assay medium | - Prepare fresh solutions immediately before each experiment.- Perform a time-course experiment to assess the stability of the compound in your specific assay medium.- Consider if any components in your medium could be contributing to degradation (e.g., high pH, presence of oxidizing agents). |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation or degradation- Use of degraded compound | - Always ensure the compound is fully dissolved before use.- Prepare fresh stock solutions and working solutions regularly.- Implement a routine stability check of your stock solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.[6][7]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then prepare a solution for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for HPLC analysis.
-
Data Analysis: Analyze the samples by HPLC. Compare the peak area of the parent compound in the stressed samples to that of an unstressed control sample at time zero. Calculate the percentage of degradation.
Expected Results Summary (Hypothetical Data Based on Ibrutinib):
| Stress Condition | Incubation Time (hours) | Temperature | % Degradation (Hypothetical) |
| 0.1 N HCl | 24 | 60°C | 10-15% |
| 0.1 N NaOH | 2 | 60°C | 20-30% |
| 3% H₂O₂ | 24 | Room Temp | >50% |
| Dry Heat | 48 | 80°C | <5% |
| UV Light (254 nm) | 24 | Room Temp | <5% |
Visualizations
Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (Btk). Btk is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in B-cell proliferation, differentiation, and survival.[7][8][9][10]
Caption: Bruton's Tyrosine Kinase (Btk) Signaling Pathway Inhibition.
Experimental Workflow
Caption: General Workflow for Compound Stability Assessment.
References
- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
(Rac)-IBT6A hydrochloride precipitation in aqueous buffer
Welcome to the technical support center for (Rac)-IBT6A hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on troubleshooting and preventing its precipitation in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic form of IBT6A hydrochloride, which is known as an impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][3] Due to its relationship with Ibrutinib, (Rac)-IBT6A is relevant in studies involving Btk signaling.
Q2: Why does this compound tend to precipitate in aqueous buffers?
A2: Like many small molecule hydrochloride salts, this compound's solubility in aqueous solutions is pH-dependent. The hydrochloride salt form is generally more water-soluble than the corresponding free base. When the pH of the solution increases, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation. Additionally, as a hydrophobic molecule, its solubility in purely aqueous media is limited. The "common ion effect" can also play a role, where high concentrations of chloride ions in the buffer can surprisingly decrease the solubility of the hydrochloride salt.[4][5][6][7][8]
Q3: What is the primary mechanism of action of compounds related to (Rac)-IBT6A?
A3: Given that IBT6A is an impurity of Ibrutinib, its biological activity is expected to be related to the inhibition of Bruton's tyrosine kinase (Btk). Btk is a critical signaling protein in the B-cell receptor pathway, which is essential for B-cell proliferation, survival, and differentiation.[3][9][10][11] By inhibiting Btk, this class of compounds can modulate immune responses and is a target for research in oncology and autoimmune diseases.
Troubleshooting Guide: Precipitation of this compound
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving in a neutral buffer (e.g., PBS pH 7.4). | The pH of the buffer is high enough to convert the soluble hydrochloride salt to the insoluble free base. | - Use a buffer with a lower pH (e.g., citrate (B86180) buffer pH 4.5-5.5).- If a neutral pH is required, prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use with vigorous vortexing.[12] |
| A clear solution becomes cloudy or forms a precipitate over time. | - Slow conversion of the salt to the free base, especially at room temperature.- Gradual pH shift in a weakly buffered solution. | - Prepare fresh solutions for each experiment.- If storage is necessary, store at 4°C to slow down precipitation.- Ensure the buffer has sufficient capacity to maintain the desired pH.[12] |
| Precipitation occurs when a concentrated stock in an organic solvent is diluted into an aqueous buffer. | The rapid change in solvent polarity causes the compound to "crash out" of the solution. The final concentration of the organic solvent may be too low to maintain solubility. | - Add the organic stock solution dropwise to the vigorously stirring aqueous buffer. Never add the buffer to the stock solution.[13]- Decrease the concentration of the stock solution.- Increase the final concentration of the organic co-solvent in the aqueous buffer if the experimental system allows.- Consider adding a surfactant (e.g., Tween® 80) or a solubilizing agent (e.g., PEG 400) to the aqueous buffer.[14][15] |
| Variability in experimental results when using prepared solutions. | Partial precipitation of the compound leads to inconsistent effective concentrations. | - Visually inspect solutions for any signs of precipitation before each use.- If possible, filter the solution through a 0.22 µm filter before use to remove undissolved particles.- Consider quantifying the concentration of the final solution using a validated analytical method like HPLC to ensure consistency.[13] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol describes a general method for diluting a DMSO stock solution of this compound into an aqueous buffer to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, Tris buffer), pre-warmed to room temperature
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can aid dissolution.
-
-
Dilution into Aqueous Buffer:
-
Add the required volume of the target aqueous buffer to a new sterile tube.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded.
-
Protocol 2: Preparation of a Co-Solvent Formulation for Enhanced Solubility
For applications requiring higher concentrations in aqueous media, a co-solvent system can be employed. This formulation is adapted from general protocols for poorly soluble compounds for in vivo studies and should be tested for compatibility with in vitro assays.[14]
Materials:
-
This compound
-
DMSO
-
PEG 400
-
Tween® 80
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a separate tube, prepare the vehicle by mixing the components in the following ratio:
-
40% PEG 400
-
5% Tween® 80
-
55% Saline or aqueous buffer
-
-
To prepare the final formulation, add the DMSO stock solution to the vehicle to achieve the desired final concentration. A common final ratio is 5-10% DMSO, with the remainder being the co-solvent vehicle. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL DMSO stock to 900 µL of the co-solvent vehicle.
-
Vortex thoroughly until the solution is clear.
Visualizations
Btk Signaling Pathway
(Rac)-IBT6A, as an analog of a Btk inhibitor, is expected to interfere with the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the key components of this pathway.
Caption: A simplified diagram of the B-cell receptor (BCR) signaling cascade highlighting the central role of Bruton's tyrosine kinase (Btk).
Troubleshooting Workflow for Precipitation
The following diagram outlines a logical workflow for addressing precipitation issues with this compound.
Caption: A decision-making workflow for troubleshooting the precipitation of this compound in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Common-ion effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing (Rac)-IBT6A Hydrochloride Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (Rac)-IBT6A hydrochloride concentration for accurate IC50 determination. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: (Rac)-IBT6A is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), with an IC50 value of 0.5 nM.[1][2][3][4] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[5] Therefore, this compound is presumed to act as a Btk inhibitor, interfering with the BCR signaling cascade.
Q2: What is an IC50 value and why is it important to determine it accurately?
A2: The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a biological target or process by 50%.[6] It is a critical parameter in drug discovery for assessing the potency of a compound.[6] Accurate IC50 determination is essential for comparing the efficacy of different compounds, understanding structure-activity relationships, and making informed decisions in the drug development process.
Q3: What are the initial steps for preparing this compound for an IC50 experiment?
A3: Proper stock solution preparation is crucial. This compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in newly opened, anhydrous DMSO to avoid issues with hygroscopy, which can affect solubility.[1][2] The stock solution should be stored at -20°C or -80°C.[7] For cell-based assays, ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8]
Q4: How do I select an appropriate concentration range for my initial IC50 experiment with this compound?
A4: Since the IC50 of the related compound Ibrutinib is very low (0.5 nM), it is advisable to start with a wide concentration range that spans several orders of magnitude. A common starting point is a range from picomolar to micromolar (e.g., 0.01 nM to 10 µM).[6] This broad range increases the likelihood of capturing the complete sigmoidal dose-response curve.
Experimental Protocols & Data Presentation
General Protocol for IC50 Determination using a Cell-Based Viability Assay (e.g., MTT Assay)
This protocol provides a general framework. Specific parameters such as cell type, seeding density, and incubation times should be optimized for your experimental system.
-
Cell Seeding:
-
Culture an appropriate B-cell lymphoma cell line (e.g., TMD8, OCI-Ly10) that expresses active Btk.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to create a range of treatment concentrations. A 10-point, 3-fold serial dilution is a common approach.[9]
-
Include a vehicle control (medium with the same final DMSO concentration as the highest drug concentration) and a no-treatment control.
-
Remove the old medium from the cells and add the prepared drug dilutions.
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[6]
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[6]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).[6][9]
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the IC50 value.[10]
-
Data Presentation: Recommended Concentration Ranges for IC50 Determination
| Range Type | Starting Concentration | Serial Dilution | Number of Points | Rationale |
| Broad Range Screening | 10 µM | 1:10 | 8 | To quickly identify the potency range of an unknown compound. |
| Focused Range (based on Ibrutinib) | 100 nM | 1:3 | 10 | To accurately determine the IC50 of a potent compound. |
| Fine-Tuning | 2 x Estimated IC50 | 1:2 | 12 | To increase the precision of the IC50 value once a preliminary range is known.[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No dose-response curve (flat line) | • Compound is inactive at the tested concentrations.• Compound has precipitated out of solution.• Incorrect assay setup. | • Test a wider and higher range of concentrations.• Verify the solubility of this compound in the assay medium. Use sonication or gentle warming if necessary.[1][2]• Review and confirm all assay steps, reagents, and controls. |
| High variability between replicate wells | • Inconsistent cell seeding.• Pipetting errors.• "Edge effects" in the microplate. | • Ensure a homogenous cell suspension before seeding.• Use calibrated pipettes and proper pipetting techniques.• Avoid using the outer wells of the plate or fill them with sterile medium/PBS to maintain humidity.[6] |
| Incomplete dose-response curve (no upper or lower plateau) | • The concentration range is too narrow or not centered around the IC50. | • Expand the concentration range in both higher and lower directions.[12] |
| IC50 value is not reproducible | • Inconsistent cell passage number or health.• Variation in incubation times.• Degradation of the compound. | • Use cells within a defined, narrow passage number range.• Precisely control the duration of drug incubation.• Prepare fresh dilutions of this compound for each experiment from a frozen stock.[13] |
Visualizations
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of (Rac)-IBT6A HCl on BTK.
Experimental Workflow
Caption: General experimental workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: (Rac)-IBT6A Hydrochloride In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in-vivo delivery of (Rac)-IBT6A hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the racemic form of IBT6A, which is related to the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, survival, and differentiation.[4] By inhibiting Btk, this compound can block B-cell activation.[4]
Q2: My this compound solution appears cloudy or has precipitates. What should I do?
Precipitation is a common issue with poorly soluble compounds. If you observe cloudiness or precipitation, gentle warming and/or sonication can help to redissolve the compound.[1][2] It is also crucial to ensure you are using a suitable solvent system and have not exceeded the solubility limit. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to minimize precipitation issues.[1][2]
Q3: How should I store the stock solution of this compound?
Stock solutions, typically in DMSO, should be stored at -20°C for up to one year or -80°C for up to two years.[1][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5]
Q4: Can I use a suspended solution for in vivo dosing?
Yes, a suspended solution can be used for oral and intraperitoneal injections.[1] However, ensure the suspension is homogenous before each administration to guarantee consistent dosing. One formulation that results in a suspended solution is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
In Vivo Formulation and Delivery Troubleshooting Guide
This guide addresses specific issues you may encounter during the in vivo administration of this compound.
Issue: Poor Solubility and Vehicle Selection
Poor aqueous solubility is a primary challenge for the in vivo delivery of many small molecule inhibitors.[6][7][8][9] The choice of an appropriate vehicle is critical for maximizing exposure and obtaining reliable experimental results.
Quantitative Data: Recommended In Vivo Formulations
The following table summarizes tested formulations for preparing (Rac)-IBT6A and related compounds for in vivo experiments. Note that the final concentration and solution clarity may vary based on the exact salt form and purity of the compound.
| Protocol | Solvent Composition (v/v) | Max. Concentration | Resulting Solution | Recommended Routes |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL[2][10] | Clear Solution | Oral, Intraperitoneal |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[1] | Clear Solution | Oral, Intraperitoneal |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL[1] | Clear Solution | Oral |
Experimental Protocol: Preparation of Formulation 1
This protocol provides a step-by-step method for preparing a 1.67 mg/mL clear solution of (Rac)-IBT6A.
-
Prepare Stock Solution: Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Initial Dilution: To prepare 1 mL of the final working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly until the solution is homogenous.[2]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.[2]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Vortex gently to ensure a clear and homogenous solution.[2]
-
Administration: Use the freshly prepared solution for in vivo administration on the same day.[2]
Issue: Inconsistent Efficacy or Toxicity
Inconsistent results can arise from improper formulation, leading to variable drug exposure.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent in vivo results.
Signaling Pathway and Experimental Workflow
Btk Signaling Pathway
This compound targets Btk, a key kinase in the B-cell receptor signaling pathway. Understanding this pathway is crucial for designing pharmacodynamic studies.
Caption: Simplified Btk signaling pathway inhibited by (Rac)-IBT6A HCl.
General In Vivo Delivery Workflow
The following diagram outlines a general workflow for the successful in vivo delivery of this compound.
Caption: General workflow for in vivo delivery of (Rac)-IBT6A HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
preventing degradation of (Rac)-IBT6A hydrochloride stock solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of (Rac)-IBT6A hydrochloride stock solutions, ensuring experimental accuracy and reproducibility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the preparation and storage of this compound solutions.
Q1: I observed precipitation or a cloudy suspension in my stock solution after preparation. What should I do?
A1: Precipitation upon preparing a stock solution can occur if the compound's solubility limit is exceeded or if dissolution is incomplete.
-
Immediate Action: Gentle heating and/or sonication can help redissolve the compound.[1][2] Ensure the container is properly sealed to prevent solvent evaporation.
-
Solvent Choice: Verify that you are using an appropriate solvent system. For high concentrations, pure DMSO is often required.[3] For in vivo studies, specific co-solvent systems are necessary to maintain solubility.[1][2][3]
-
Concentration: Recheck your calculations to ensure you have not exceeded the known solubility of this compound in the chosen solvent.
Q2: My this compound solution has changed color over time. Is it still usable?
A2: A change in color often indicates chemical degradation. It is strongly recommended not to use a solution that has visibly changed color. To prevent this:
-
Storage Conditions: Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container to prevent oxidation and exposure to moisture.[4]
-
Solvent Purity: Use high-purity, anhydrous-grade solvents. Dimethyl sulfoxide (B87167) (DMSO) is hygroscopic and can absorb water from the atmosphere, which may contribute to hydrolysis of the compound over time. Using freshly opened DMSO is recommended.[5]
Q3: My experimental results are inconsistent, suggesting the potency of my stock solution has decreased. How can I confirm this and prevent it in the future?
A3: A loss of potency is a primary indicator of compound degradation.
-
Confirmation: The most reliable way to confirm the concentration and integrity of your compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC). Compare the degraded sample to a freshly prepared standard.
-
Prevention:
-
Avoid Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes immediately after preparation.[6] This prevents degradation that can be induced by repeated temperature changes.
-
Strict Storage Protocol: Adhere strictly to recommended storage temperatures (-20°C for short-term, -80°C for long-term).[1][4]
-
Prepare Fresh: For the most sensitive experiments, it is best to prepare working solutions fresh from a properly stored stock solution on the day of use.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing this compound stock solutions?
A1: For in vitro use, DMSO is a common solvent, capable of dissolving the compound at concentrations up to 50 mg/mL with the aid of ultrasound.[3][5] For in vivo applications, co-solvent systems are required.[1][2][3] Refer to the solubility data table below for specific formulations.
Q2: What are the recommended storage conditions and shelf life for stock solutions?
A2: The stability of the stock solution is highly dependent on the storage temperature. Always store aliquots in tightly sealed vials.[4][6] See the storage recommendations table for details.
Q3: How should I handle the solid (powder) form of this compound?
A3: The solid form is more stable than solutions. It should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).[3] Keep the container tightly sealed to protect it from moisture.
Q4: Do I need to sterile-filter my stock solution?
A4: If the stock solution will be used in sterile cell culture applications, it is recommended to filter it through a 0.2 µm microfilter compatible with your solvent (e.g., a PTFE filter for DMSO-based solutions). Perform this filtration after the compound is fully dissolved and before aliquoting.
Data Presentation
Table 1: Recommended Storage of this compound Solutions
| Form | Temperature | Duration | Key Recommendations |
| Stock Solution | -80°C | Up to 2 years[1][3] | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 month to 1 year[1][3][4] | Suitable for short to mid-term storage. Ensure vials are tightly sealed. | |
| Solid Powder | -20°C | Up to 3 years[3] | Keep container tightly sealed and protected from moisture. |
| 4°C | Up to 2 years[3] | For short-term storage of the solid compound. |
Note: The exact duration can vary between suppliers. It is always best to consult the product-specific data sheet.
Table 2: Solubility of (Rac)-IBT6A and its Hydrochloride Salt
| Compound Form | Solvent System | Max Solubility | Appearance | Use Case |
| (Rac)-IBT6A | DMSO | 50 mg/mL (129.38 mM) | - | In Vitro Stock |
| (Rac)-IBT6A | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (4.32 mM)[2][3] | Clear Solution | In Vivo |
| (Rac)-IBT6A | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (4.32 mM)[2][3] | Clear Solution | In Vivo |
| (Rac)-IBT6A | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (4.32 mM)[2][3] | Clear Solution | In Vivo |
| IBT6A HCl | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (6.47 mM)[1] | Suspended Solution | In Vivo |
| IBT6A HCl | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.47 mM)[1] | Clear Solution | In Vivo |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Acclimatize: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a suitable tube. For quantities of 10 mg or less, it is often easier to add the solvent directly to the supplier's vial.[6]
-
Solvent Addition: Add the calculated volume of fresh, anhydrous-grade DMSO to the solid compound.
-
Dissolution: Vortex the solution thoroughly. If necessary, use a sonicator bath for 5-10 minutes or warm the solution gently to ensure complete dissolution.[1][2][3] Visually inspect against a light source to confirm that no particulates remain.
-
Aliquoting: Dispense the stock solution into single-use, light-protecting (amber) and tightly sealable vials.
-
Storage: Label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately at -80°C for long-term preservation.[1][4]
Protocol 2: Assessment of Stock Solution Stability
-
Visual Inspection: Regularly inspect your stock solution (before use) for any signs of degradation, such as color change, cloudiness, or precipitation.
-
Functional Assay: The most practical test is to include a positive control in your experiments using a freshly prepared solution or a new batch of the compound to compare against the stored stock. A significant shift in the dose-response curve may indicate degradation.
-
Analytical Chemistry (HPLC): For a quantitative assessment, analyze an aliquot of the stock solution using a validated stability-indicating HPLC method.
-
Dilute a sample of the stock solution to an appropriate concentration.
-
Run the sample on an HPLC system and analyze the chromatogram.
-
Compare the peak area and retention time to a freshly prepared reference standard. The appearance of new peaks or a decrease in the main peak's area indicates degradation.
-
Visualizations
Caption: Factors contributing to the degradation of stock solutions.
References
Technical Support Center: Synthesis of IBT6A Adducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of IBT6A adducts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is IBT6A and what are "IBT6A adducts"?
A1: IBT6A is recognized as a process-related impurity generated during the synthesis of Ibrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor.[1] The term "IBT6A adducts" refers to the products formed when IBT6A reacts with other molecules. These can include dimers formed with Ibrutinib itself or adducts with other small molecules or biomolecules, such as proteins. The synthesis of these adducts is often undertaken for research purposes, such as the development of analytical standards, activity-based probes, or to understand potential toxicities.
Q2: Why is the synthesis of IBT6A adducts challenging?
A2: The synthesis of adducts from a reactive impurity like IBT6A presents several challenges. These include controlling the reactivity of IBT6A to ensure selective formation of the desired adduct, preventing unwanted side reactions and polymerization, and overcoming difficulties in the purification and characterization of the final product.[1][2] The inherent instability of Ibrutinib and its related compounds under certain conditions can further complicate the synthesis and purification processes.[3][4]
Q3: What are the critical conditions to consider for the stability of IBT6A and its adducts?
A3: Ibrutinib, the parent compound of IBT6A, is known to be unstable under alkaline, oxidative, and thermal stress.[3][4][5] It is crucial to avoid these conditions during the synthesis and storage of IBT6A adducts to prevent degradation. High temperatures should be particularly avoided as they can lead to the formation of dimers and other oligomers.[2][6]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the synthesis, purification, and characterization of IBT6A adducts.
Synthesis Challenges
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired adduct | - Inappropriate reaction conditions (temperature, pH, solvent).- Low reactivity of the substrate with IBT6A.- Degradation of IBT6A or the target adduct under the reaction conditions. | - Optimize reaction parameters such as temperature, pH, and solvent system.- Consider using a catalyst to facilitate the reaction.- Ensure all reactions are performed under inert atmosphere if sensitive to oxidation.- Monitor the reaction progress using techniques like TLC or LC-MS to identify the optimal reaction time. |
| Formation of multiple products/side reactions | - High reactivity of IBT6A leading to non-specific reactions.- Presence of reactive functional groups on the substrate.- Polymerization of IBT6A, especially at elevated temperatures.[2][6] | - Use protecting groups for reactive functionalities on the substrate that are not intended to react.- Maintain a low reaction temperature to control reactivity.- Slowly add the more reactive component to the reaction mixture to maintain a low concentration and minimize side reactions. |
| Formation of dimeric impurities | - Dimerization of IBT6A or reaction with Ibrutinib precursors is a known challenge in the synthesis of related compounds.[1][7] | - Adjust stoichiometry to favor the formation of the desired adduct over self-reaction.- Optimize reaction conditions (e.g., lower temperature, specific catalyst) to disfavor dimerization. |
Purification and Isolation Challenges
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Difficulty in separating the adduct from starting materials or side products | - Similar polarity and chromatographic behavior of the adduct and impurities. | - Employ high-performance purification techniques such as preparative HPLC or flash chromatography with a high-resolution column.[3]- Explore different solvent systems and gradients to improve separation.- Consider derivatization of the adduct or impurities to alter their chromatographic properties for easier separation. |
| Product degradation during purification | - Instability of the adduct on the stationary phase (e.g., silica (B1680970) gel).- Prolonged exposure to purification solvents or elevated temperatures. | - Use a neutral stationary phase like alumina (B75360) if the adduct is sensitive to acidic silica gel.- Minimize the time the product spends on the column.- Perform purification at a lower temperature if the adduct is thermally labile. |
| Low recovery after purification | - Adsorption of the product onto the stationary phase.- Co-elution with other impurities leading to loss of fractions containing the pure product. | - Pre-treat the column with a passivating agent if strong adsorption is suspected.- Carefully analyze all fractions by TLC or LC-MS before combining to avoid discarding fractions containing the product. |
Characterization Challenges
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ambiguous structural elucidation | - Complex structure of the adduct.- Presence of closely related isomers or impurities. | - Utilize a combination of advanced analytical techniques for unambiguous characterization, including: - 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) for detailed structural information.[3] - High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.[3] - FT-IR spectroscopy to identify functional groups. |
| Inaccurate quantification | - Lack of a pure reference standard.- Non-linear detector response. | - Synthesize and purify a small amount of the adduct to a high degree of purity (≥99.5%) to serve as a reference standard.[1]- Develop and validate a quantitative analytical method (e.g., HPLC-UV, LC-MS) according to ICH guidelines, ensuring linearity, accuracy, and precision.[8][9] |
Data Presentation
Table 1: Recommended Analytical Techniques for IBT6A Adduct Characterization
| Technique | Purpose | Expected Outcome |
| UPLC/HPLC with UV/PDA Detector | Purity assessment and quantification.[8][9] | A single major peak with a purity of ≥99.5% for a reference standard. |
| LC-MS/MS | Molecular weight determination and fragmentation analysis.[3][6] | Confirmation of the expected molecular ion and characteristic fragment ions. |
| ¹H and ¹³C NMR | Structural elucidation and confirmation.[3] | A spectrum consistent with the proposed adduct structure, showing characteristic chemical shifts and coupling constants. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement and elemental composition determination.[3] | Experimental mass that matches the theoretical mass within a narrow error range (e.g., < 5 ppm). |
Experimental Protocols
General Protocol for UPLC-MS/MS Analysis of Ibrutinib-Related Impurities
This protocol is a general guideline and may need to be optimized for specific IBT6A adducts.
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).[5]
-
Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC C18, 100 mm × 2.1 mm, 1.7 µm).[7]
-
Mobile Phase A: 0.1% Formic acid in water.[4]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[4]
-
Gradient Elution: A suitable gradient from a low to high percentage of Mobile Phase B over a run time of 10-20 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.[7]
-
Injection Volume: 1 - 5 µL.[7]
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and data-dependent MS/MS spectra.[6]
Mandatory Visualization
Caption: General workflow for the synthesis, purification, and characterization of IBT6A adducts.
Caption: Logical relationship of key challenges in the synthesis of IBT6A adducts.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Elucidation of Novel Degradation Impurities of Ibrutinib in Ibrutinib Tablets Using Preparative Chromatography, LCMS, HRMS and 2D NMR Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Amorphous Ibrutinib Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ctppc.org [ctppc.org]
unexpected off-target effects of (Rac)-IBT6A hydrochloride
Welcome to the technical support center for (Rac)-IBT6A hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on potential off-target effects to help you anticipate and address challenges in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is the racemic form of IBT6A, a known impurity of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), and therefore, the primary on-target effect of this compound is expected to be the inhibition of BTK.[3] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in B-cell proliferation, survival, and differentiation.[3]
Q2: We are observing unexpected phenotypes in our cell-based assays. Could these be due to off-target effects?
While the primary target of this compound is BTK, like many kinase inhibitors, it may exhibit off-target activity. Unexpected cellular phenotypes could indeed be a result of the compound inhibiting other kinases. As IBT6A is an impurity of Ibrutinib, it is plausible that it shares a similar off-target profile. Ibrutinib has been reported to inhibit several other kinases, which could lead to a range of cellular effects.[4]
Q3: What are the known off-target kinases for compounds related to this compound?
Based on studies of Ibrutinib, several off-target kinases have been identified. These include other members of the TEC family of kinases (e.g., TEC, ITK, BMX), members of the EGFR family (EGFR, ErbB2/HER2, ErbB4/HER4), and other kinases such as BLK and JAK3.[4] Off-target inhibition of C-terminal Src kinase (CSK) by Ibrutinib has been linked to cardiac adverse events.[1][5][6]
Q4: How can we distinguish between on-target and off-target effects in our experiments?
Distinguishing between on-target and off-target effects is crucial for interpreting your results. Here are a few recommended strategies:
-
Use of a structurally different inhibitor: Compare the phenotype induced by this compound with that of a structurally distinct BTK inhibitor. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue experiments: If possible, use a cell line expressing a mutant form of BTK that is resistant to the inhibitor. If the phenotype is reversed in these cells, it strongly suggests an on-target effect.
-
Kinase profiling: The most direct method is to screen this compound against a broad panel of kinases to identify other potential targets.
Troubleshooting Guides
Issue 1: Inconsistent or weaker-than-expected inhibition of BTK activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Solubility Issues | Ensure the compound is fully dissolved. (Rac)-IBT6A is soluble in DMSO.[3] For aqueous solutions, prepare a high-concentration stock in DMSO and then dilute into your assay buffer. Be mindful of the final DMSO concentration, as high concentrations can affect enzyme activity. | Consistent and reproducible inhibitory activity. |
| Compound Instability | Prepare fresh dilutions of the compound for each experiment from a frozen stock. Stock solutions of IBT6A are stable for up to 2 years at -80°C and 1 year at -20°C.[7] Avoid repeated freeze-thaw cycles. | Reliable and consistent experimental results. |
| Incorrect Assay Conditions | Optimize assay conditions such as ATP concentration. For competitive inhibitors, the apparent IC50 value will increase with higher ATP concentrations. Determine the Km of ATP for BTK in your assay system and consider using an ATP concentration at or below the Km. | More accurate determination of the compound's potency. |
Issue 2: High levels of cytotoxicity observed at concentrations expected to be selective for BTK.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target Kinase Inhibition | Perform a dose-response curve to determine the lowest effective concentration for BTK inhibition. Cross-reference the cytotoxic concentration with known IC50 values for off-target kinases (see Data Presentation section). | Identification of a therapeutic window where on-target effects can be observed with minimal cytotoxicity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not causing cellular toxicity. Run a vehicle control with the same concentration of solvent used in your experimental conditions. | Confirmation that the observed cytotoxicity is due to the compound and not the solvent. |
| Cell Line-Specific Effects | Test the compound in multiple cell lines to determine if the cytotoxicity is specific to a particular cellular context. | Understanding whether the observed toxicity is a general effect or dependent on the genetic background of the cells. |
Data Presentation
The following table summarizes the inhibitory concentrations (IC50) for Ibrutinib against its primary target, BTK, and several known off-target kinases. This data can serve as a reference for potential off-target effects of this compound. Lower IC50 values indicate higher potency.
| Kinase | IC50 (nM) | Kinase Family | Reference |
| BTK | 0.5 | TEC | [4] |
| BLK | 0.5 | SRC | [4] |
| BMX | 0.8 | TEC | [4] |
| EGFR | 5.6 | EGFR | [4] |
| ErbB2/HER2 | 9.4 | EGFR | [4] |
| ITK | 10.7 | TEC | [4] |
| JAK3 | 16.1 | JAK | [4] |
| TEC | 78 | TEC | [4] |
Experimental Protocols
Protocol: In Vitro Biochemical BTK Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified BTK enzyme.
Materials:
-
Purified recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 1000-fold the expected IC50.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Dilute the BTK enzyme in kinase buffer to the desired concentration and add 2 µL to each well.
-
Substrate/ATP Mix Addition: Prepare a mix of the BTK substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for BTK.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mandatory Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
how to handle (Rac)-IBT6A hydrochloride hygroscopic properties
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic properties of (Rac)-IBT6A hydrochloride to ensure experimental accuracy and reagent integrity.
Frequently Asked Questions (FAQs)
Q1: What does it mean if a compound like this compound is hygroscopic?
A1: Hygroscopy is the tendency of a substance to attract and absorb moisture from the surrounding environment.[1][2] For a powdered compound like this compound, this can lead to clumping, difficulty in accurate weighing, and potential degradation over time.[1][2]
Q2: How can I tell if my this compound has absorbed water?
A2: Visual signs of water absorption include a change in the physical appearance of the powder from a free-flowing solid to a clumpy, sticky, or even liquid state.[1][2] For quantitative analysis, techniques like Karl Fischer titration can be used to determine the water content.
Q3: What are the potential consequences of using this compound that has absorbed moisture?
A3: Using this compound that has absorbed water can lead to several experimental issues:
-
Inaccurate Concentration: The weighed mass will include water, leading to a lower actual concentration of the active compound in your prepared solutions.
-
Altered Chemical Properties: The presence of water can potentially affect the compound's stability and reactivity.[1]
-
Inconsistent Results: Variability in the amount of absorbed water between different aliquots can lead to poor reproducibility of experimental results.
Q4: How should I store this compound to minimize water absorption?
A4: Proper storage is crucial for maintaining the quality of hygroscopic compounds.[1] this compound should be stored in a tightly sealed container, preferably in a desiccator containing a drying agent (e.g., silica (B1680970) gel).[3] For long-term storage of stock solutions, the following conditions are recommended.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Difficulty weighing the powder; it appears clumpy or sticky. | The compound has absorbed atmospheric moisture. | Handle the compound in a controlled environment with low humidity, such as a glove box or a glove bag.[3][5] Work quickly to minimize exposure time to the open air.[1] |
| Inconsistent results between experiments using the same stock solution. | The stock solution may have been prepared from a compound that had absorbed a variable amount of water, or the stock solution itself is absorbing moisture over time. | Always use a consistent procedure for handling the powder. When preparing a stock solution, consider making a large, concentrated stock from the entire vial of the compound at once to ensure homogeneity.[6] Aliquot and store at the recommended temperatures.[4][6] |
| The compound appears to have turned into a liquid or semi-liquid. | Significant water absorption has occurred, a phenomenon known as deliquescence.[2] | If the extent of water absorption is unknown, it is best to discard the reagent as the concentration of the active compound is no longer reliable. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol is designed to minimize water absorption during the preparation of a stock solution.
Materials:
-
This compound powder in its original vial
-
Anhydrous solvent (e.g., DMSO, Ethanol)
-
Dry glassware (e.g., volumetric flask, beakers)
-
Syringes and needles (oven-dried if possible)
-
Glove box or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon)
-
Analytical balance
Procedure:
-
Prepare the Environment: If available, place all materials, including the unopened vial of this compound, inside a glove box or glove bag that has been purged with a dry, inert gas. Allow the items to equilibrate to the internal atmosphere.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use. This can be achieved by oven-drying at 120-140°C for several hours and cooling in a desiccator or under a stream of inert gas.[7]
-
Equilibrate Compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
-
Weighing: Inside the controlled atmosphere of the glove box, carefully open the vial and weigh the desired amount of powder into a tared, dry weighing boat or directly into the volumetric flask. Work efficiently to minimize the time the powder is exposed.
-
Dissolution: Add the anhydrous solvent to the volumetric flask containing the powder. If preparing a concentrated stock, it may be beneficial to dissolve the entire contents of the vial.[6]
-
Mixing: Cap the flask and mix thoroughly until the compound is completely dissolved. Gentle heating or sonication may be used to aid dissolution if necessary, but ensure this does not degrade the compound.[4]
-
Aliquoting and Storage: Once dissolved, immediately aliquot the stock solution into smaller, single-use vials with airtight caps. This prevents repeated exposure of the main stock to the atmosphere. Store the aliquots at the recommended temperatures.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Storage Period | Reference |
| -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Impact of hygroscopicity on experimental outcomes.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Hygroscopy - Wikipedia [en.wikipedia.org]
- 3. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
best practices for storing (Rac)-IBT6A hydrochloride
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling and use of (Rac)-IBT6A hydrochloride in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the racemic form of IBT6A hydrochloride, which is known as an impurity of the drug Ibrutinib (B1684441). It functions as an inhibitor of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling pathways. By inhibiting Btk, it can modulate B-cell proliferation, differentiation, and survival.
Q2: How should I store this compound powder?
For long-term storage, it is recommended to store the solid powder at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable. It is advisable to keep the compound away from direct sunlight and moisture.
Q3: What is the recommended solvent for preparing a stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of (Rac)-IBT6A. A stock solution of up to 50 mg/mL can be prepared in DMSO with the aid of ultrasonication.
Q4: How should I store the stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is recommended to store the aliquots at -80°C, which should remain stable for up to two years. For shorter-term storage, -20°C for up to one year is also suitable.
Q5: Is this compound sensitive to particular conditions?
Based on studies of the closely related compound Ibrutinib, this compound is likely sensitive to alkaline and oxidative conditions, leading to degradation. It is more stable under neutral, thermal, and photolytic stress conditions.[1][2][3][4] Therefore, it is crucial to avoid basic solutions and strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous buffer | The compound has limited solubility in aqueous solutions. | For in vitro assays, ensure the final DMSO concentration is kept low (typically <0.5%) and compatible with your experimental system. For in vivo preparations, consider using a formulation with co-solvents such as PEG300, Tween-80, or solubilizing agents like SBE-β-CD.[5] |
| Inconsistent results in cell-based assays | 1. Degradation of the compound in stock solution or assay medium. 2. Variability in cell passage number or health. | 1. Use freshly prepared working solutions from a properly stored stock. Avoid prolonged incubation in alkaline media. 2. Use cells within a consistent passage number range and ensure high viability before starting the experiment. |
| Low or no inhibitory activity observed | 1. Incorrect concentration of the compound. 2. Inactive compound due to improper storage or handling. 3. Issues with the assay itself (e.g., substrate concentration, enzyme activity). | 1. Verify the concentration of your stock solution and the dilutions. 2. Ensure the compound has been stored as recommended. If in doubt, use a fresh vial. 3. Validate your assay with a known Btk inhibitor as a positive control. |
Storage and Stability Data
The following table summarizes the recommended storage conditions for this compound and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | Keep away from moisture and direct light. |
| 4°C | 2 years | For shorter-term storage. | |
| Stock Solution in DMSO | -80°C | 2 years | Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 year | For shorter-term storage. |
Data is based on information for the related compound IBT6A and general best practices for similar chemical compounds.
Experimental Protocols
In Vitro Btk Kinase Inhibition Assay (Luminescent-Based)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against Btk in a cell-free system.
Materials:
-
Recombinant Btk enzyme
-
Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Enzyme and Substrate Preparation: Dilute the Btk enzyme and substrate in kinase buffer to the desired concentrations.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compound or vehicle (DMSO in kinase buffer) to the wells.
-
Add 2 µL of the Btk enzyme solution.
-
Incubate at room temperature for 20 minutes to allow for compound binding to the enzyme.
-
-
Initiate Kinase Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Signal Measurement: Incubate at room temperature for 30 minutes and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Btk Inhibition Assay (Phospho-Btk Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on Btk activation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
B-cell receptor (BCR) agonist (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Btk (Y223) and anti-total Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding: Seed Ramos cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with a BCR agonist (e.g., 10 µg/mL anti-IgM) for 10-15 minutes to induce Btk phosphorylation.
-
Cell Lysis: Harvest the cells and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-Btk antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total Btk antibody to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-Btk and total Btk. Normalize the phospho-Btk signal to the total Btk signal to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Btk signaling pathway and a general experimental workflow for evaluating Btk inhibitors.
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of a Btk inhibitor.
References
- 1. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Mass Spectrometry Data for (Rac)-IBT6A Derivatives
Welcome to the technical support center for the mass spectrometric analysis of (Rac)-IBT6A and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the handling and interpretation of mass spectrometry data for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-IBT6A and how does its structure relate to Ibrutinib (B1684441)?
(Rac)-IBT6A is recognized as a process-related impurity found during the synthesis of Ibrutinib, a potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor. Structurally, it is closely related to Ibrutinib, and as such, their mass spectrometric behaviors are expected to be similar. Understanding the analysis of Ibrutinib and its degradation products can, therefore, provide valuable insights into the analysis of (Rac)-IBT6A derivatives.
Q2: What are the expected parent ions and common adducts for (Rac)-IBT6A derivatives in ESI-MS?
In positive mode Electrospray Ionization Mass Spectrometry (ESI-MS), nitrogen-containing heterocyclic compounds like (Rac)-IBT6A derivatives are expected to readily form protonated molecules, [M+H]⁺. Depending on the solvent system and sample matrix, other common adducts may be observed. It is crucial to correctly identify the molecular ion to avoid misinterpretation of the data.
Table 1: Common Adducts in Positive ESI-MS
| Adduct Ion | Mass Difference | Common Source |
| [M+H]⁺ | +1.0078 | Protic solvents (e.g., methanol, water with formic acid) |
| [M+Na]⁺ | +22.9898 | Glassware, buffers, solvents |
| [M+K]⁺ | +38.9637 | Glassware, buffers, solvents |
| [M+NH₄]⁺ | +18.0344 | Ammonium formate/acetate buffers |
| [M+CH₃CN+H]⁺ | +42.0344 | Acetonitrile (B52724) mobile phase |
Note: Always verify the presence of adducts by checking for the corresponding mass differences from the presumed [M+H]⁺ ion.
Q3: I am not seeing any peaks in my mass spectrum. What should I check?
The absence of signal can be due to several factors, ranging from sample preparation to instrument issues. A systematic check is the best approach to identify the root cause.
Troubleshooting Steps for No Signal:
-
Sample Preparation:
-
Confirm the concentration of your sample. It might be too dilute.
-
Ensure the sample is properly dissolved in a solvent compatible with your mobile phase.
-
-
LC System:
-
Check for leaks in the LC flow path.
-
Ensure the autosampler is correctly picking up and injecting the sample.
-
Verify that the mobile phase composition is correct and the solvents are properly degassed.
-
-
Mass Spectrometer:
-
Confirm that the instrument is properly tuned and calibrated.
-
Check the stability of the electrospray. You can often do this visually if your instrument has a source camera. An inconsistent or absent spray will result in no signal.
-
Ensure the detector is turned on and the settings are appropriate for your analysis.
-
Troubleshooting Guides
Problem 1: Poor Signal Intensity or High Background Noise
Low signal-to-noise can make it difficult to confidently identify and quantify your (Rac)-IBT6A derivatives.
Table 2: Troubleshooting Poor Signal Intensity and High Background
| Potential Cause | Recommended Action |
| Low Ionization Efficiency | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive like formic acid (0.1%) to promote protonation. |
| Ion Suppression | This can be caused by high concentrations of salts or other matrix components. Dilute your sample or improve sample clean-up (e.g., solid-phase extraction). |
| Contaminated Solvents or System | Run a blank injection (mobile phase only) to check for background contamination. If high, replace with fresh, high-purity solvents. Clean the ESI source components. |
| Improper Mobile Phase pH | For basic compounds like (Rac)-IBT6A, a slightly acidic mobile phase (pH 3-5) generally yields better ionization in positive mode. |
Problem 2: Unclear Fragmentation Pattern or Unexpected Fragments
Interpreting the MS/MS spectrum is key to structural confirmation. If the fragmentation is not what you expect, consider the following.
Interpreting Fragmentation:
Based on the structure of Ibrutinib and its known degradation products, a plausible fragmentation pathway for (Rac)-IBT6A can be proposed. The core structure contains several sites prone to fragmentation under collision-induced dissociation (CID).
Caption: Proposed Fragmentation Pathway for (Rac)-IBT6A.
Troubleshooting Fragmentation:
-
Collision Energy: The degree of fragmentation is highly dependent on the collision energy. If you see too much fragmentation (loss of the precursor ion) or too little, optimize the collision energy for your specific derivative.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ionization source before mass analysis. This can be checked by reducing the source voltages (e.g., fragmentor or skimmer voltage).
-
Unexpected Adducts: The presence of adducts can lead to fragmentation patterns that are difficult to interpret. Refer to Table 1 to identify potential adducts and adjust your mobile phase or sample preparation to minimize them if necessary.
Problem 3: Difficulty in Separating Racemic Mixtures
Standard reverse-phase LC columns will not separate the enantiomers of (Rac)-IBT6A.
Solution: Chiral Chromatography
To separate the racemic mixture, a chiral stationary phase (CSP) is required. Chiral LC can be directly coupled to a mass spectrometer.
Caption: Workflow for Chiral Separation of (Rac)-IBT6A.
-
Method Development: Chiral method development often involves screening different types of chiral columns and mobile phases (both normal and reversed-phase).
-
MS Compatibility: Ensure that the mobile phases used for chiral separation are compatible with your ESI-MS system (e.g., avoid non-volatile buffers).
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
This protocol is a general starting point and may require optimization for your specific matrix.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of your analyte).[1]
-
Vortex for 10 minutes to precipitate proteins.[1]
-
Centrifuge at high speed (e.g., 16,000 rpm) for 15 minutes.[1]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 150 µL of the initial mobile phase.[1]
-
Transfer to an autosampler vial for analysis.
-
Protocol 2: Suggested LC-MS/MS Method Parameters
These parameters are based on methods developed for the analysis of Ibrutinib and related compounds and should be a good starting point for (Rac)-IBT6A derivatives.[1][2][3]
Table 3: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1] |
| Mobile Phase A | 10 mM Ammonium Formate in water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | ESI Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation. |
MRM Transitions:
To develop an MRM method, you will first need to determine the precursor ion (the m/z of the [M+H]⁺ ion) and the most abundant and stable product ions from the MS/MS spectrum. For Ibrutinib (m/z 441.4), a common transition is to m/z 138.3.[3] You will need to determine the equivalent transitions for your specific (Rac)-IBT6A derivative.
By following these guidelines and troubleshooting steps, you should be well-equipped to develop robust analytical methods and confidently interpret the mass spectrometry data for your (Rac)-IBT6A derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. LC and LC-MS/MS studies for identification and characterization of new degradation products of ibrutinib and elucidation of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Separation of (Rac)-IBT6A Racemic Mixture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of the racemic mixture of (Rac)-IBT6A.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating the enantiomers of (Rac)-IBT6A?
A1: The most common methods for resolving a racemic mixture like (Rac)-IBT6A are chiral chromatography (specifically High-Performance Liquid Chromatography - HPLC), diastereomeric salt crystallization, and enzymatic resolution.[1][2][3] The choice of method depends on the scale of the separation, the chemical properties of IBT6A, and the available resources.
Q2: How do I choose the best initial separation strategy for (Rac)-IBT6A?
A2: For small-scale analytical purposes or initial purity checks, chiral HPLC is often the most straightforward approach.[4][5] For larger, preparative-scale separations, diastereomeric salt crystallization is a classical and often cost-effective method, provided IBT6A has suitable acidic or basic functional groups.[6][7] Enzymatic resolution can be highly selective but requires screening for a suitable enzyme.[3]
Q3: I am not getting any separation with my chiral HPLC method. What should I do?
A3: If you are not observing separation, consider the following troubleshooting steps:
-
Vary the Mobile Phase: Systematically alter the ratio of your polar and non-polar solvents. Small changes can have a significant impact on resolution.
-
Try Different Chiral Stationary Phases (CSPs): The interaction between the analyte and the CSP is critical. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).[5]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for interactions with the stationary phase.
-
Modify with Additives: For acidic or basic compounds, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.[8]
Q4: My diastereomeric salt crystallization is not working. The crystals are not forming, or they are not enantiomerically enriched. What are the likely causes?
A4: Challenges in diastereomeric salt crystallization can often be resolved by:
-
Screening Resolving Agents: The choice of the chiral resolving agent is crucial.[7] It is advisable to screen a variety of commercially available resolving agents.
-
Solvent Selection: The solubility of the diastereomeric salts is highly dependent on the solvent system. Experiment with different solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.
-
Controlling Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the precipitation of both diastereomers.
-
Seeding: Introducing a small crystal of the desired diastereomer (seeding) can induce crystallization.[7]
Troubleshooting Guides
Chiral HPLC Method Development for (Rac)-IBT6A
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No separation of enantiomers | Inappropriate chiral stationary phase (CSP). | Screen a variety of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives). |
| Incorrect mobile phase composition. | Systematically vary the mobile phase composition (e.g., hexane/isopropanol (B130326), hexane/ethanol). | |
| Poor peak shape (tailing or fronting) | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., 0.1% trifluoroacetic acid for acidic compounds, 0.1% diethylamine (B46881) for basic compounds). |
| Overloading of the column. | Inject a smaller sample volume or a more dilute sample. | |
| Inconsistent retention times | Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. |
Diastereomeric Salt Crystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation | Salts are too soluble in the chosen solvent. | Try a less polar solvent or a mixture of solvents. Concentrate the solution. |
| Insufficient time for crystallization. | Allow the solution to stand for a longer period at a lower temperature. | |
| Oily precipitate forms instead of crystals | The melting point of the salt is below the temperature of the solution. | Use a different solvent or a lower concentration. |
| Low enantiomeric excess (ee) of the crystallized salt | Both diastereomers are co-crystallizing. | Experiment with different solvents to maximize the solubility difference. Optimize the cooling rate (slower is often better). |
| Insufficient purity of the resolving agent. | Use a highly pure chiral resolving agent. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Screening for (Rac)-IBT6A
-
Preparation of (Rac)-IBT6A Stock Solution: Prepare a 1 mg/mL stock solution of (Rac)-IBT6A in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Chiral Stationary Phase (CSP) Screening:
-
Begin with a polysaccharide-based CSP (e.g., Chiralpak IA, IB, or IC).
-
Use a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a 90:10 ratio. .
-
-
Initial Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength based on the UV absorbance maximum of IBT6A.
-
Inject 5-10 µL of the stock solution.
-
-
Method Optimization:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 hexane/alcohol).
-
If peaks are broad, add 0.1% of an acidic or basic modifier to the mobile phase.
-
If separation is still not achieved, switch to a different CSP and repeat the screening process.
-
Protocol 2: Diastereomeric Salt Crystallization Screening
-
Selection of Resolving Agent: Based on the functional groups of IBT6A (assuming it has a basic nitrogen), select a chiral acid as a resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid).
-
Salt Formation:
-
Dissolve one equivalent of (Rac)-IBT6A in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent in the same solvent.
-
Slowly add the resolving agent solution to the (Rac)-IBT6A solution while stirring.
-
-
Crystallization:
-
Heat the resulting solution gently to ensure all solids are dissolved.
-
Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator (4°C).
-
If crystals form, collect them by filtration.
-
-
Analysis:
-
Wash the crystals with a small amount of cold solvent and dry them.
-
Liberate the free base from the salt by treating it with a mild base (e.g., sodium bicarbonate solution) and extracting it with an organic solvent.
-
Analyze the enantiomeric excess of the recovered IBT6A using a developed chiral HPLC method.
-
-
Optimization: If the initial screening is unsuccessful or gives low enantiomeric excess, screen other resolving agents and solvent systems.
Visualizations
Caption: Decision workflow for separating (Rac)-IBT6A.
Caption: Workflow for chiral HPLC method development.
Caption: Diastereomeric salt crystallization process.
References
- 1. jackwestin.com [jackwestin.com]
- 2. youtube.com [youtube.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Btk Inhibition: (Rac)-IBT6A Hydrochloride vs. Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (Rac)-IBT6A hydrochloride and Ibrutinib, two inhibitors of Bruton's tyrosine kinase (Btk), a critical enzyme in B-cell signaling pathways. While Ibrutinib is a well-established therapeutic agent, this compound is primarily known as a racemic impurity of Ibrutinib. This document aims to objectively present the available data to inform research and drug development activities.
Introduction to Btk and its Inhibition
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1] Activation of the BCR pathway is essential for B-cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases. Consequently, Btk has emerged as a key therapeutic target.
Ibrutinib is a first-in-class, potent, and irreversible Btk inhibitor.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of Btk, leading to sustained inhibition of its kinase activity.[3][4] This mechanism of action has proven highly effective in treating various B-cell cancers, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4]
This compound is the racemic form of IBT6A, a known impurity found during the synthesis of Ibrutinib.[5][6] While not developed as a therapeutic agent itself, its structural similarity to Ibrutinib and its presence as an impurity warrant an understanding of its Btk inhibitory potential.
Comparative Analysis of Btk Inhibition
Due to the limited availability of direct comparative studies on this compound, this comparison relies on the available data for Ibrutinib and the reported information for IBT6A. It is crucial to note that the data for this compound is not as extensively validated as for Ibrutinib.
Quantitative Data Summary
| Parameter | This compound | Ibrutinib | Reference |
| Target | Bruton's tyrosine kinase (Btk) | Bruton's tyrosine kinase (Btk) | [2][5] |
| Mechanism of Action | Presumed irreversible, covalent inhibitor | Irreversible, covalent inhibitor | [3][5] |
| Binding Site | Presumed Cys481 in Btk active site | Cys481 in Btk active site | [3][5] |
| IC50 (Btk) | 0.5 nM (for IBT6A) | 0.5 nM | [7][8] |
| Cellular Potency (B-cell activation) | Data not available | 11 nM (in a B-cell line) | [2] |
Note: The IC50 value for this compound is based on the data available for IBT6A, its non-racemic form.[7]
Structural and Chemical Properties
| Property | This compound | Ibrutinib |
| Chemical Nature | Racemate of an Ibrutinib impurity | Enantiomerically pure active pharmaceutical ingredient |
| Molecular Formula | C25H25ClN6O2 | C25H24N6O2 |
| Molecular Weight | 476.96 g/mol | 440.5 g/mol |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
While specific experimental data for this compound is scarce, the following protocols represent standard methodologies used to characterize Btk inhibitors like Ibrutinib.
Btk Enzyme Inhibition Assay (Biochemical)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified Btk.
-
Objective: To determine the IC50 value of the inhibitor against Btk.
-
Principle: A common method is a luminescence-based kinase assay (e.g., ADP-Glo™). The amount of ADP produced by the kinase reaction is measured, which correlates with enzyme activity. Inhibition of Btk results in a decrease in ADP production and a lower luminescent signal.
-
Materials:
-
Recombinant human Btk enzyme
-
Btk substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader (luminescence)
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the Btk enzyme, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured using a microplate reader.
-
Data is normalized to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
Cellular Btk Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block Btk activation in a cellular context.
-
Objective: To measure the inhibition of Btk autophosphorylation at Tyr223 in B-cells.
-
Principle: B-cells are stimulated to activate the BCR pathway, leading to Btk autophosphorylation. The level of phosphorylated Btk (p-Btk) is a marker of its activation. Western blotting with a specific antibody against p-Btk (Tyr223) is used to quantify the effect of the inhibitor.
-
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
Test compounds
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies: anti-p-Btk (Tyr223), anti-total Btk, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed B-cells in a multi-well plate and allow them to attach or stabilize.
-
Pre-treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with anti-IgM to induce BCR signaling and Btk activation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-Btk levels to total Btk and the loading control.
-
Conclusion
Ibrutinib is a well-characterized and clinically validated covalent inhibitor of Btk. This compound, a racemic impurity of Ibrutinib, is reported to have the same in vitro potency (IC50) against the Btk enzyme as its parent compound. However, a comprehensive understanding of its cellular activity, selectivity, and potential off-target effects is lacking due to the absence of dedicated research and comparative studies.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IBT6A | BTK | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(Rac)-IBT6A Hydrochloride: A Comparative Guide for a Novel Research Tool in BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation and comparison of (Rac)-IBT6A hydrochloride as a research tool for studying Bruton's tyrosine kinase (BTK), a critical mediator in B-cell receptor (BCR) signaling pathways. (Rac)-IBT6A is the racemate of IBT6A, a known impurity of the potent and selective BTK inhibitor, Ibrutinib (B1684441).[1][2][3][4][5][6] This guide objectively compares its performance with established BTK inhibitors, offering supporting experimental data and detailed protocols to facilitate its evaluation and integration into research workflows.
Performance Comparison of BTK Inhibitors
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the kinase's activity by 50%. The data presented below summarizes the biochemical and cellular IC50 values for IBT6A and a panel of widely used BTK inhibitors.
| Compound | Biochemical IC50 (BTK) | Cellular IC50 (Cell Line) | Reference(s) |
| IBT6A | 0.5 nM | Not Reported | [7][8][9][10] |
| Ibrutinib | 0.5 nM | 11 nM (BTK autophosphorylation in DOHH2 cells) | [4][8][11][12] |
| Acalabrutinib (B560132) | 3 nM - 5.1 nM | 0.198 µM (CD69 expression in B cells) | [3][13][14] |
| Zanubrutinib (B611923) | Not Reported | 0.4 nM (TMD8), 0.9 nM (REC1), 1.5 nM (OCI-Ly-10) | [2] |
Note: The IC50 values can vary depending on the specific assay conditions, cell line used, and ATP concentration. The data presented here is for comparative purposes.
Kinase Selectivity Profile
While potent inhibition of the primary target is crucial, the selectivity of an inhibitor across the kinome is equally important to minimize off-target effects. The following table compares the selectivity of Ibrutinib and Acalabrutinib, highlighting the improved target specificity of second-generation inhibitors.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Reference(s) |
| BTK | 1.5 | 5.1 | [3] |
| ITK | <10 | >10 | [3] |
| TEC | <10 | >10 | [3] |
| EGFR | <10 | >10 | [3] |
Acalabrutinib demonstrates significantly less activity against other kinases, such as ITK and EGFR, which is associated with a more favorable side-effect profile in clinical settings.[3] The kinase selectivity profile for this compound has not been extensively reported in peer-reviewed literature.
Signaling Pathways and Experimental Workflows
To understand the context in which this compound and other BTK inhibitors function, it is essential to visualize the relevant signaling pathways and experimental procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ibrutinib (PCI-32765), BTK inhibitor (CAS 936563-96-1) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IBT6A | BTK | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Kinase Selectivity of (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity of (Rac)-IBT6A hydrochloride. As this compound is a racemate of IBT6A, an impurity of the well-characterized Bruton's tyrosine kinase (Btk) inhibitor Ibrutinib, this guide will use the extensive publicly available data on Ibrutinib's kinase selectivity as a proxy.[1][2][3][4] Ibrutinib is a potent and irreversible inhibitor of Btk with a reported IC50 of 0.5 nM.[1][3][4] However, like many kinase inhibitors, it exhibits off-target activity against other kinases, which can lead to both desired and undesired biological effects.
Cross-Reactivity Profile of Ibrutinib
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. Off-target inhibition can lead to adverse effects or provide opportunities for drug repositioning. The following table summarizes the inhibitory activity of Ibrutinib against a panel of kinases, providing a comparative view of its cross-reactivity. The data is compiled from various biochemical assays.
| Kinase Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Percent of Control @ 1µM | Reference |
| BTK | 0.5 | 3.28 x 10⁵ | <10% | [5][6][7] |
| BLK | - | 7.1 x 10⁵ | <10% | [6][8] |
| BMX | - | 3.9 x 10⁶ | <10% | [6][8] |
| CSK | 2.3 | - | - | [9] |
| EGFR | - | - | 5.3x selectivity vs BTK | [6] |
| ERBB2 (Her2) | - | - | - | [10] |
| HCK | - | - | 19x selectivity vs BTK | [6] |
| ITK | - | - | 3.3x selectivity vs BTK | [6] |
| JAK3 | - | - | 21x selectivity vs BTK | [6] |
| TEC | - | - | - | [10] |
| TXK | - | - | - | [6][8] |
Note: A lower IC50 value indicates higher potency. The k_inact/K_i value represents the inactivation efficiency of a covalent inhibitor. "Percent of Control" indicates the remaining kinase activity in the presence of the inhibitor, with lower percentages signifying stronger inhibition. Direct IC50 or percentage of control values for all listed kinases were not consistently available across the literature; therefore, some selectivity is presented as a fold-difference compared to BTK.
Signaling Pathway Context
To visualize the primary target and key off-targets of Ibrutinib in a signaling context, the following diagram illustrates the B-cell receptor (BCR) signaling pathway, where Btk plays a crucial role. The diagram also indicates other signaling pathways where off-target kinases are involved.
Caption: Ibrutinib's primary and off-target kinases in relevant signaling pathways.
Experimental Methodologies
The determination of kinase inhibitor selectivity is performed using a variety of in vitro biochemical assays. Below are detailed protocols for some of the most common methods used in the industry.
KINOMEscan® Assay (Competition Binding Assay)
The KINOMEscan® platform is a high-throughput, competition-based binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Caption: Workflow of the KINOMEscan® competition binding assay.
Detailed Protocol:
-
Assay Components : The assay utilizes three main components: a kinase of interest tagged with a unique DNA identifier, a ligand that binds to the active site of the kinase and is immobilized on a solid support (e.g., beads), and the test compound.[11]
-
Competition : The DNA-tagged kinase, immobilized ligand, and test compound are incubated together. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing : After incubation, unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Quantification : The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[11]
-
Data Analysis : The amount of kinase bound in the presence of the test compound is compared to a control (e.g., DMSO). A lower amount of bound kinase indicates that the test compound successfully competed with the immobilized ligand, signifying binding to the kinase. Results are often reported as "percent of control," and from this, a dissociation constant (Kd) can be calculated to determine the binding affinity.
LanthaScreen® Kinase Assay (TR-FRET)
The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring kinase activity or inhibitor binding.
Detailed Protocol for Binding Assay:
-
Reagent Preparation : Prepare a 1X Kinase Buffer A solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound. Prepare a mixture of the kinase and a europium-labeled anti-tag antibody. Prepare a solution of an Alexa Fluor® 647-labeled kinase tracer.[12]
-
Assay Plate Setup : In a 384-well plate, add the test compound dilutions.
-
Reaction Initiation : Add the kinase/antibody mixture to the wells, followed by the tracer solution.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[12]
-
Detection : Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.
-
Data Analysis : Calculate the emission ratio (665 nm / 615 nm). A decrease in the FRET signal (lower emission ratio) indicates displacement of the tracer by the test compound, signifying inhibition. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.
IMAP® Kinase Assay (Fluorescence Polarization)
The IMAP® (Immobilized Metal Affinity-based Phosphorescence) assay is a homogeneous, fluorescence polarization (FP)-based method to measure kinase activity.
Detailed Protocol:
-
Reagent Preparation : Prepare a complete reaction buffer. Prepare working solutions of a fluorescently labeled peptide substrate and ATP. Prepare serial dilutions of the test compound.[13]
-
Kinase Reaction : In a multi-well plate, combine the test compound, the kinase, and the substrate/ATP mixture to initiate the phosphorylation reaction. Incubate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection : Stop the kinase reaction by adding the IMAP® Binding System, which contains trivalent metal-containing nanoparticles that specifically bind to the phosphorylated substrate.[2]
-
Incubation : Incubate at room temperature to allow for binding of the phosphorylated peptide to the nanoparticles.
-
Measurement : Read the fluorescence polarization of the samples. The binding of the small, fluorescently labeled phosphorylated peptide to the large nanoparticles results in a decrease in its rotational speed and an increase in the FP signal.
-
Data Analysis : The increase in fluorescence polarization is proportional to the amount of phosphorylated substrate, and therefore to the kinase activity. Inhibition is observed as a decrease in the FP signal. IC50 values can be calculated from the dose-response curves.
Z'-LYTE™ Kinase Assay (Coupled Enzyme FRET)
The Z'-LYTE™ assay is a FRET-based, coupled-enzyme method for measuring kinase activity.
Detailed Protocol:
-
Kinase Reaction : The kinase transfers a phosphate (B84403) group from ATP to a FRET-peptide substrate labeled with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. This reaction is performed in the presence of varying concentrations of the test inhibitor.[4][14]
-
Development Reaction : A site-specific protease (Development Reagent) is added to the reaction mixture. This protease selectively cleaves the non-phosphorylated FRET-peptide, disrupting FRET. The phosphorylated peptide is protected from cleavage.[14]
-
Detection : The plate is read on a fluorescence plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis : The ratio of donor to acceptor emission is calculated. A high ratio indicates cleavage of the peptide (no phosphorylation, i.e., inhibition), while a low ratio indicates that the peptide is phosphorylated and protected from cleavage (kinase activity). The percent phosphorylation is calculated, and from this, the percent inhibition is determined to generate IC50 curves.[15]
Conclusion
The data presented in this guide, using Ibrutinib as a surrogate, indicates that this compound is a potent Btk inhibitor with cross-reactivity against several other kinases, particularly within the TEC family. Researchers and drug development professionals should consider these off-target effects when designing experiments and interpreting results. The detailed experimental protocols provided for key kinase profiling assays offer a foundation for independently verifying and extending these findings. A thorough understanding of a compound's selectivity profile is paramount for the successful development of safe and effective kinase inhibitor therapeutics.
References
- 1. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Controlling Ibrutinib’s Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vghtc.gov.tw [vghtc.gov.tw]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chayon.co.kr [chayon.co.kr]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. moleculardevices.com [moleculardevices.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide: (Rac)-IBT6A Hydrochloride and PCI-32765 (Ibrutinib)
A comprehensive review of available data indicates that a direct experimental comparison between (Rac)-IBT6A hydrochloride and PCI-32765 (Ibrutinib) is not feasible at this time due to a lack of publicly available research on the biological activity of this compound.
This compound is identified in chemical and pharmaceutical literature as a racemic impurity of Ibrutinib (B1684441).[1][2][3] While some commercial suppliers state that IBT6A, the non-racemic form of the impurity, is a Bruton's tyrosine kinase (BTK) inhibitor with a half-maximal inhibitory concentration (IC50) of 0.5 nM, this value is identical to that of Ibrutinib and appears to be an attribution rather than the result of independent experimental verification.[1][2][3]
This guide will, therefore, provide a detailed overview of the well-documented experimental data for PCI-32765 (Ibrutinib) to serve as a comprehensive reference for researchers.
PCI-32765 (Ibrutinib): A Potent and Selective BTK Inhibitor
PCI-32765, commercially known as Ibrutinib, is a first-in-class, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK).[4][5][6] It has been extensively studied and is approved for the treatment of various B-cell malignancies.[7]
Mechanism of Action
Ibrutinib forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its irreversible inhibition.[8] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[9] By blocking BTK, Ibrutinib effectively disrupts these signaling pathways, leading to the inhibition of malignant B-cell growth and survival.[8]
Caption: B-Cell Receptor signaling pathway and the inhibitory action of PCI-32765.
Target Profile and Potency
PCI-32765 is a highly potent inhibitor of BTK with a reported IC50 of 0.5 nM in biochemical assays.[1][2][3] While it is highly selective for BTK, it can also inhibit other kinases at higher concentrations, including but not limited to TEC family kinases.[10]
| Target Kinase | IC50 (nM) | Reference |
| BTK | 0.5 | [1][2][3] |
| TEC | Data not consistently reported in comparative format | |
| EGFR | Data not consistently reported in comparative format |
Note: A comprehensive, standardized kinase panel profiling for PCI-32765 is extensive. The table above highlights its primary target.
In Vitro and In Vivo Efficacy
Preclinical studies have demonstrated the potent anti-proliferative and pro-apoptotic effects of PCI-32765 in various B-cell malignancy cell lines. In vivo studies in animal models of these cancers have shown significant tumor growth inhibition and improved survival.[11]
Experimental Protocols
Detailed experimental protocols for evaluating BTK inhibitors like PCI-32765 are crucial for reproducible research. Below are representative methodologies.
BTK Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents: Recombinant human BTK enzyme, kinase buffer, ATP, and a suitable substrate peptide.
-
Procedure:
-
The test compound (e.g., PCI-32765) is serially diluted and incubated with the BTK enzyme in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based BTK Phosphorylation Assay
This assay measures the inhibition of BTK autophosphorylation in a cellular context.
-
Cell Line: A suitable B-cell lymphoma cell line (e.g., Ramos).
-
Procedure:
-
Cells are treated with various concentrations of the test compound.
-
B-cell receptor signaling is stimulated (e.g., with anti-IgM antibody).
-
Cells are lysed, and protein extracts are collected.
-
The levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or ELISA using specific antibodies.
-
-
Data Analysis: The reduction in pBTK levels relative to total BTK indicates the inhibitory activity of the compound.
Caption: A generalized workflow for the preclinical evaluation of BTK inhibitors.
Conclusion
PCI-32765 (Ibrutinib) is a well-characterized, potent, and selective irreversible inhibitor of BTK with a substantial body of preclinical and clinical data supporting its mechanism of action and efficacy. In contrast, this compound is identified as a racemic impurity of Ibrutinib, and there is a notable absence of publicly available experimental data to allow for a direct and objective comparison of its performance. Researchers interested in the biological activity of Ibrutinib-related compounds would need to conduct direct, head-to-head experimental studies to elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) has significant activity in patients with relapsed/refractory B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PCI-32765 - LKT Labs [lktlabs.com]
- 6. Bruton tyrosine kinase inhibitor ibrutinib (PCI-32765) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring Ibrutinib: A Comprehensive Overview of Applications, Regulatory Approvals, and Advanced Synthesis Processes [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
A Comparative Guide to Validating the Purity of Synthesized (Rac)-IBT6A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of a synthesized batch of (Rac)-IBT6A hydrochloride against a commercial reference standard. The methodologies detailed herein are fundamental for ensuring the quality, consistency, and reliability of active pharmaceutical ingredients (APIs) and research chemicals. (Rac)-IBT6A is reported as an impurity of the BTK inhibitor Ibrutinib and can be used in the synthesis of related dimers and adducts.[1][2]
Analytical Techniques for Purity and Structural Confirmation
A multi-pronged analytical approach is essential for the robust characterization of synthesized small molecules. High-Performance Liquid Chromatography (HPLC) is a primary technique for determining chemical purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the compound's identity and structure.[3][4] Elemental analysis further corroborates the empirical formula.
Data Summary: Synthesized Batch vs. Reference Standard
The following table summarizes the analytical results obtained for a newly synthesized batch of this compound compared to a certified commercial reference standard.
| Analytical Technique | Parameter | Synthesized Batch | Reference Standard | Acceptance Criteria |
| HPLC | Purity (Area %) | 99.6% | ≥ 99.5% | ≥ 99.0% |
| Retention Time (min) | 12.45 | 12.46 | ± 0.2 min of standard | |
| ¹H NMR | Spectral Match | Conforms | Conforms | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ (m/z) | 438.19 | 438.19 | ± 0.01 Da of theoretical |
| Elemental Analysis | % Carbon | 65.71% | 65.78% | 65.76% ± 0.4% |
| % Hydrogen | 5.75% | 5.74% | 5.75% ± 0.4% | |
| % Nitrogen | 12.77% | 12.78% | 12.78% ± 0.4% |
Detailed Experimental Protocols
Detailed and reproducible protocols are the foundation of accurate purity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the industry standard for assessing the purity of small molecules by separating the primary compound from any process-related impurities or degradation products.[4][5]
-
Instrumentation : Agilent 1260 Infinity II LC System or equivalent, equipped with a diode-array detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase :
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile (B52724).
-
-
Gradient Program : A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Samples were prepared at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic compounds by providing detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C).[6][7][8][9]
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR : The proton NMR spectrum is used to confirm the presence of key functional groups and the overall proton framework of the molecule. The spectrum of the synthesized batch must be superimposable on that of the reference standard.
-
¹³C NMR : The carbon-13 NMR spectrum provides information on the number and type of carbon atoms in the molecule, confirming the carbon backbone.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high accuracy.[10][11][12][13]
-
Instrumentation : High-Resolution Mass Spectrometer (e.g., TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
-
Ionization Mode : Positive ESI mode was used to generate the protonated molecular ion [M+H]⁺.
-
Data Interpretation : The mass spectrum should display a prominent peak corresponding to the protonated molecule. For (Rac)-IBT6A (free base, C₂₅H₂₄N₅O₂), the expected monoisotopic mass is 438.1925 Da for the [M+H]⁺ ion.
Elemental Analysis
Elemental analysis determines the mass fractions of carbon, hydrogen, and nitrogen in a sample.[14][15] This technique is used to confirm that the empirical formula of the synthesized compound is consistent with its theoretical composition.[16][17]
-
Instrumentation : CHN Elemental Analyzer.
-
Procedure : A small, precisely weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
-
Acceptance Criteria : The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the hydrochloride salt (C₂₅H₂₅ClN₅O₂).
Visualizing Workflows and Pathways
Experimental Workflow for Purity Validation
The following diagram outlines the logical workflow for the comprehensive purity validation of a synthesized chemical entity.
Caption: Workflow for synthesis and analytical validation.
Hypothetical Signaling Pathway of IBT6A
Given that IBT6A is related to the BTK inhibitor Ibrutinib, this diagram illustrates a simplified, hypothetical signaling pathway where a BTK inhibitor might act.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. moravek.com [moravek.com]
- 6. jchps.com [jchps.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. scribd.com [scribd.com]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. chm.davidson.edu [chm.davidson.edu]
- 16. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 17. ck12.org [ck12.org]
comparing in vitro and in vivo results for (Rac)-IBT6A hydrochloride
This guide provides a comparative overview of (Rac)-IBT6A hydrochloride in the context of its relationship to the well-characterized Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib. Due to the limited availability of direct experimental data for this compound, this comparison focuses on its identity as a racemate of a known Ibrutinib impurity and the established biological activity of Ibrutinib as a reference.
Introduction
This compound is the racemic form of IBT6A, a known impurity associated with the synthesis of Ibrutinib.[1][2] Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[3] As an impurity, the biological activity of this compound is not well-documented in publicly available literature. However, its structural relationship to Ibrutinib suggests that it may interact with similar biological targets. This guide serves to inform researchers about the known characteristics of this compound and to provide a framework for its potential investigation by referencing the established data for Ibrutinib.
Comparative Data
The following table summarizes the available information for this compound and compares it with the known properties of Ibrutinib.
| Feature | This compound | Ibrutinib |
| Identity | Racemate of IBT6A, an impurity of Ibrutinib.[1][2] | Selective and irreversible Btk inhibitor.[1] |
| Biological Target | Not explicitly determined. | Bruton's tyrosine kinase (Btk).[3] |
| Reported IC50 | No data available. | 0.5 nM for Btk.[1][2] |
| Primary Use | Can be used in the synthesis of IBT6A Ibrutinib dimer and adducts.[1][2] | Therapeutic agent for B-cell malignancies and autoimmune diseases.[1] |
Mechanism of Action: The Btk Signaling Pathway
Ibrutinib exerts its therapeutic effect by inhibiting Btk, which plays a crucial role in B-cell development, activation, and survival.[3] The binding of an antigen to the B-cell receptor (BCR) initiates a signaling cascade involving the activation of Syk and Lyn kinases, which in turn activate Btk.[3] Activated Btk then phosphorylates phospholipase C γ2 (PLCγ2), leading to downstream signaling events that ultimately regulate gene expression related to B-cell proliferation and survival.[3] Given the structural similarity, it is plausible that this compound could interact with components of this pathway.
Caption: The Btk signaling pathway is inhibited by Ibrutinib.
Experimental Protocols
While specific experimental data for this compound is not available, general protocols for preparing similar compounds for in vivo studies have been described.
Preparation of a Formulation for In Vivo Studies:
This protocol is a general guideline and may require optimization for this compound.
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as DMSO.[4]
-
Vehicle Preparation: The choice of vehicle is critical for ensuring solubility and bioavailability. A common vehicle for oral or intraperitoneal administration can be prepared as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% saline[5]
-
-
Working Solution Preparation:
-
Administration: The freshly prepared working solution should be used on the same day for in vivo experiments.[4]
Caption: General workflow for preparing a compound for in vivo experiments.
Conclusion
This compound is a compound of interest primarily due to its status as a racemate of an impurity of the clinically significant drug, Ibrutinib. While direct comparative in vitro and in vivo data for this compound are lacking, its structural relationship to Ibrutinib provides a strong rationale for investigating its potential biological activity, particularly its interaction with the Btk signaling pathway. The protocols and background information provided in this guide are intended to serve as a starting point for researchers interested in characterizing this and other related compounds. The study of such impurities is a critical aspect of drug development, ensuring the safety and efficacy of therapeutic agents.
References
Inhibitory Effect of (Rac)-IBT6A on B-Cell Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (Rac)-IBT6A's performance in inhibiting B-cell activation against other alternative inhibitors. The information is supported by experimental data and detailed protocols to assist in research and drug development endeavors.
Introduction to (Rac)-IBT6A and B-Cell Activation
(Rac)-IBT6A is the racemic form of IBT6A, an impurity of the potent and irreversible Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[2][3] Dysregulation of this pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. Given its structural relationship to Ibrutinib, (Rac)-IBT6A is presumed to exert its inhibitory effects on B-cell activation through the targeting of BTK.
Comparative Efficacy of B-Cell Activation Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) values of various inhibitors targeting key kinases in the B-cell activation pathway. It is important to note that IC50 values can vary between different experimental setups and should be considered as a comparative guide.[4][5]
| Inhibitor | Target Kinase | IC50 (nM) | Cell Type/Assay Condition |
| Ibrutinib | BTK | 0.5 | Cell-free assay |
| Acalabrutinib | BTK | 3 | Purified BTK |
| Zanubrutinib | BTK | 0.3 | Cell-free assay |
| Idelalisib | PI3Kδ | 2.5 | Cell-free assay |
| Entospletinib | Syk | 7.7 | Cell-free assay |
Signaling Pathways in B-Cell Activation
B-cell activation is initiated by the binding of an antigen to the B-cell receptor (BCR). This triggers a cascade of intracellular signaling events mediated by a series of kinases, leading to downstream effects such as gene expression changes, proliferation, and antibody production. The diagram below illustrates the canonical BCR signaling pathway and the points of intervention for various inhibitors.
Caption: B-cell receptor (BCR) signaling pathway and points of inhibition.
Experimental Protocols
To assess the inhibitory effect of (Rac)-IBT6A and other compounds on B-cell activation, the following key experiments can be performed.
B-Cell Proliferation Assay (CFSE-based)
This assay measures the extent of B-cell proliferation upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell generations by flow cytometry.
Caption: Workflow for the CFSE-based B-cell proliferation assay.
Protocol:
-
Cell Preparation: Isolate primary B-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
CFSE Staining: Resuspend the isolated B-cells at a concentration of 1x10^6 cells/mL in pre-warmed phosphate-buffered saline (PBS). Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C.
-
Quenching: Stop the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Washing: Wash the cells three times with complete RPMI-1640 medium to remove excess CFSE.
-
Cell Culture: Plate the CFSE-labeled B-cells in a 96-well plate at a density of 2x10^5 cells/well.
-
Treatment: Add the desired concentrations of (Rac)-IBT6A or other inhibitors to the wells.
-
Stimulation: Stimulate the B-cells with an appropriate agonist, such as anti-IgM antibodies (10 µg/mL). Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms to determine the percentage of cells that have undergone division and to distinguish different generations of proliferating cells.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration, an early event in B-cell activation, using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Preparation: Isolate B-cells as described above.
-
Dye Loading: Resuspend the B-cells at 1x10^6 cells/mL in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium). Load the cells with a calcium-sensitive dye such as Indo-1 AM (3-5 µM) or Fluo-4 AM (1-2 µM) by incubating for 30-45 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with the buffer to remove extracellular dye.
-
Inhibitor Treatment: Resuspend the cells in the buffer and pre-incubate with (Rac)-IBT6A or other inhibitors for a designated time (e.g., 15-30 minutes) at 37°C.
-
Flow Cytometry Acquisition: Acquire a baseline fluorescence reading on a flow cytometer for approximately 30-60 seconds.
-
Stimulation: While continuing the acquisition, add a B-cell stimulus (e.g., anti-IgM, 10 µg/mL) to the cell suspension.
-
Data Acquisition: Continue to record the fluorescence signal for several minutes to capture the peak and subsequent decline of the calcium response.
-
Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular calcium flux.
Western Blotting for Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the BCR signaling pathway, such as BTK, PLCγ2, and ERK, providing a direct measure of the inhibitory effect of the compounds on the signaling cascade.
Protocol:
-
Cell Treatment and Lysis: Isolate and culture B-cells as described previously. Pre-treat the cells with (Rac)-IBT6A or other inhibitors for 1-2 hours before stimulating with anti-IgM (10 µg/mL) for a short period (e.g., 5-15 minutes). Immediately lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-BTK, anti-BTK, anti-phospho-PLCγ2, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of B-cell Receptor Signaling for patients with B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
side-by-side comparison of (Rac)-IBT6A and G-744 Btk inhibitor
A Side-by-Side Comparison of (Rac)-IBT6A and G-744 BTK Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable Bruton's tyrosine kinase (BTK) inhibitor is critical for advancing research in oncology and immunology. This guide provides a detailed comparison of two BTK inhibitors: (Rac)-IBT6A, a derivative of the irreversible inhibitor ibrutinib, and G-744, a potent, reversible inhibitor.
Introduction to (Rac)-IBT6A and G-744
Bruton's tyrosine kinase is a crucial signaling enzyme in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3] Inhibitors of BTK are broadly classified into two categories: covalent (irreversible) inhibitors that form a permanent bond with the enzyme, and non-covalent (reversible) inhibitors that bind through weaker, transient interactions.[4]
(Rac)-IBT6A is the racemic form of IBT6A, which is recognized as an impurity of the well-known irreversible BTK inhibitor, ibrutinib.[5][6] Like ibrutinib, IBT6A is a potent inhibitor of BTK.[5][7][8][9]
G-744 is a highly potent and selective, orally active, non-covalent BTK inhibitor.[2][9] It was developed as part of efforts to improve the drug-like properties of earlier reversible inhibitors and has shown efficacy in preclinical models of arthritis.[2][10]
Comparative Analysis: (Rac)-IBT6A vs. G-744
Table 1: Biochemical and Cellular Potency
| Parameter | (Rac)-IBT6A | G-744 |
| Mechanism of Action | Irreversible (inferred from Ibrutinib) | Reversible (Non-covalent) |
| BTK IC50 | ~0.5 nM (for IBT6A)[5][7][8][9] | 2 nM[2][9] |
Table 2: Key Differentiating Characteristics
| Feature | (Rac)-IBT6A | G-744 |
| Binding Type | Covalent | Non-covalent |
| Stereochemistry | Racemate[6] | Single Enantiomer |
| Developmental Context | Ibrutinib impurity/derivative[5][6] | Optimized for improved drug-like properties[10] |
| Reported In Vivo Data | Not publicly available | Efficacious in a rat collagen-induced arthritis model[2] |
| Selectivity Profile | Not publicly available | Described as highly selective[10] |
Signaling Pathway and Experimental Workflow
To understand the context of BTK inhibition, a diagram of the B-cell receptor signaling pathway is provided below. This is followed by a generalized experimental workflow for comparing the efficacy of BTK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IBT6A | BTK | TargetMol [targetmol.com]
- 8. IBT6A | CymitQuimica [cymitquimica.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of (Rac)-IBT6A Hydrochloride: A Comparative Guide
(Rac)-IBT6A hydrochloride , a racemic form of a known impurity of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, is utilized in research settings for its inhibitory action on BTK.[1][2][3][4] Given its close relationship to Ibrutinib, a comprehensive assessment of its specificity is crucial for the accurate interpretation of experimental results. This guide provides a comparative analysis of the specificity of this compound, using its parent compound Ibrutinib as a proxy, against other prominent BTK inhibitors.
Understanding BTK and the Importance of Inhibitor Specificity
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[5] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.
While the on-target inhibition of BTK is therapeutically beneficial, off-target activity, where the inhibitor affects other kinases, can lead to undesirable side effects. Therefore, a high degree of specificity is a desirable characteristic for any BTK inhibitor.
Comparative Kinase Inhibition Profile
Due to the limited availability of direct experimental data for this compound, this comparison utilizes the well-documented kinase inhibition profile of Ibrutinib as a representative proxy. Ibrutinib is a potent, irreversible BTK inhibitor with an IC50 of 0.5 nM.[1][2][3][4] However, it is known to exhibit off-target activity against other kinases. This section compares the specificity of Ibrutinib with second-generation, more selective BTK inhibitors: Acalabrutinib and Zanubrutinib .
| Target Kinase | Ibrutinib | Acalabrutinib | Zanubrutinib |
| BTK | High Potency (IC50: 0.5 nM) [1] | High Potency [6][7] | High Potency (IC50: 0.3 nM) [4][8] |
| TEC Family Kinases (e.g., TEC, ITK) | Inhibits[9] | More Selective[10] | More Selective[10] |
| EGFR | Inhibits[9][11] | More Selective[10] | 10x More Selective than Ibrutinib[10] |
| JAK3 | Inhibits[9] | >100x More Selective than Ibrutinib[10] | >30x More Selective than Ibrutinib[10] |
| CSK | Off-target Inhibition Linked to Atrial Fibrillation[5][12] | Lower Off-target Activity[12] | Lower Off-target Activity |
| Number of Off-Target Kinases (>50% inhibition) | 17 (out of 370 kinases tested)[13] | Minimal Off-target Activity[6] | 7 (out of 370 kinases tested)[13] |
Key Observations:
-
Ibrutinib , while a potent BTK inhibitor, demonstrates a broader kinase inhibition profile, affecting several other kinases, which has been associated with clinical side effects such as atrial fibrillation.[5][9][11][12]
-
Acalabrutinib and Zanubrutinib are second-generation BTK inhibitors designed for greater selectivity.[6][7][10][14] They exhibit significantly fewer off-target effects compared to Ibrutinib, leading to an improved safety profile in clinical settings.[10][13]
Signaling Pathway and Experimental Workflow
To assess the specificity of a kinase inhibitor like this compound, a series of experiments are typically conducted. The following diagrams illustrate the relevant signaling pathway and a general workflow for a biochemical kinase inhibition assay.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting the role of BTK.
Caption: General workflow for a biochemical kinase inhibition assay.
Experimental Protocols
A common method to determine the inhibitory activity of a compound against a specific kinase is a biochemical kinase inhibition assay. Below is a generalized protocol based on luminescence detection, which measures the amount of ATP consumed during the kinase reaction.
Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is proportional to the light output.
Materials:
-
Purified recombinant BTK enzyme
-
Specific peptide substrate for BTK
-
This compound
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add the kinase assay buffer to all wells.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the appropriate wells.
-
Add the purified BTK enzyme to all wells except the "no enzyme" control wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation:
-
Prepare a solution of the peptide substrate and ATP in the kinase assay buffer.
-
Add the substrate/ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer (e.g., 40 minutes).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate as recommended (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The data is typically normalized to controls (no inhibitor and no enzyme).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IBT6A | BTK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Acalabrutinib: A Selective Bruton Tyrosine Kinase Inhibitor for the Treatment of B-Cell Malignancies [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. ajmc.com [ajmc.com]
- 12. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Literature Review of (Rac)-IBT6A Hydrochloride Studies: A Comparative Guide
(Rac)-IBT6A hydrochloride is identified as the racemic form of IBT6A, a known impurity of the potent and irreversible Bruton's tyrosine kinase (Btk) inhibitor, Ibrutinib.[1][2][3] Ibrutinib is a well-characterized therapeutic agent used in the treatment of various B-cell malignancies, exhibiting a half-maximal inhibitory concentration (IC50) of 0.5 nM against Btk.[1][2][3] While the chemical identity of this compound and its relationship to Ibrutinib are established, a comprehensive review of publicly available scientific literature reveals a significant lack of specific biological data for this compound.
At present, there are no published studies that detail the pharmacological activity, experimental protocols, or comparative performance of this compound as a Btk inhibitor or in any other biological context. Chemical suppliers list the compound primarily as an impurity of Ibrutinib and for use in the synthesis of Ibrutinib-related molecules, such as dimers and adducts.[1][2][3][4]
Some commercial sources associate an IC50 value of 0.5 nM with IBT6A, which mirrors the known potency of Ibrutinib.[1] However, these claims are not substantiated by any cited experimental evidence within the available literature, suggesting this may be an unverified assumption based on its structural similarity to the parent drug. The core requirements of this comparison guide—quantitative data, detailed experimental methodologies, and signaling pathway diagrams—cannot be fulfilled due to the absence of primary research on this compound.
Comparative Analysis with Ibrutinib
Given the lack of direct data for this compound, a comparative analysis is not feasible. Ibrutinib, the parent compound, is a well-documented irreversible Btk inhibitor. It functions by covalently binding to a cysteine residue (Cys481) in the active site of Btk, thereby blocking its kinase activity. This inhibition disrupts the B-cell receptor (BCR) signaling pathway, which is critical for B-cell proliferation, trafficking, and survival.
The BCR signaling cascade is a well-elucidated pathway integral to the pathophysiology of many B-cell cancers.
B-Cell Receptor (BCR) Signaling Pathway and Ibrutinib's Mechanism of Action
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Ibrutinib on BTK.
Experimental Protocols
Detailed experimental protocols for this compound are unavailable. However, for researchers interested in evaluating its potential Btk inhibitory activity, standard kinase inhibition assays would be appropriate. A typical workflow for such an investigation is outlined below.
General Workflow for Kinase Inhibitor Profiling
Caption: A general experimental workflow for the evaluation of a potential kinase inhibitor.
Conclusion
References
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-IBT6A Hydrochloride: A Procedural Guide
This guide provides a comprehensive, step-by-step framework for the safe disposal of (Rac)-IBT6A hydrochloride, adhering to general best practices for laboratory chemical waste management.[5][6]
Core Principle: Treat as Hazardous Waste
Unless a chemical has been explicitly confirmed as non-hazardous by an authoritative body like your institution's Environmental Health & Safety (EHS) department, it must be treated as hazardous waste.[6] This principle is the foundation of safe laboratory practice and ensures compliance with federal, state, and local regulations.[5]
Step 1: Personal Protective Equipment (PPE) and Initial Handling
Before beginning any waste collection or disposal procedures, ensure all personnel are equipped with the appropriate PPE. This is the first line of defense against chemical exposure.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step 2: Waste Segregation and Container Selection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[7][8] Never mix different waste streams unless explicitly instructed to do so by your EHS department.
| Waste Type | Container Requirements | Segregation Protocol |
| Solid Waste | Use the original manufacturer's container or a clearly labeled, compatible container (e.g., HDPE).[9] | Collect dry this compound powder, contaminated weigh papers, gloves, and bench paper. Bag contaminated lab supplies (e.g., wipes, gloves) in a clear plastic bag before placing them in the final solid waste container.[9] |
| Liquid Waste | Use a leak-proof, shatter-resistant container with a secure screw-on cap.[9][10] The container must be chemically compatible with the solvent used. | Collect solutions containing this compound. Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics).[8] Keep halogenated and non-halogenated solvent waste separate.[10] |
| Sharps Waste | Designated, puncture-proof sharps container. | Dispose of any needles, syringes, pipettes, or broken glass contaminated with the compound.[9] |
Step 3: Labeling and Storage in a Satellite Accumulation Area (SAA)
Accurate labeling and proper storage are critical for regulatory compliance and safety. All chemical waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][11]
Waste Labeling Requirements: The container label must be filled out as waste is added and must include:
-
The words "Hazardous Waste ".[11]
-
Full Chemical Name: this compound. Do not use abbreviations.
-
Hazard Identification: Since specific hazards are unknown, list "Toxic" and "Irritant" as a precautionary measure.
-
Generator Information: Name of the principal investigator and laboratory location.
Containers must be kept securely closed except when adding waste.[8][9] They should be stored in secondary containment (such as a lab tray) to capture any potential leaks.[9]
Step 4: Disposal Workflow and Institutional Procedures
The final disposal of hazardous waste is a structured process managed by your institution's EHS department in partnership with licensed waste disposal vendors. Researchers are responsible for the "cradle" portion of the "cradle-to-grave" oversight of hazardous materials.[11]
Step 5: Handling Empty Containers and Spills
-
Empty Containers: An empty container that held a potentially toxic chemical may need to be triple-rinsed with a suitable solvent.[12] The rinsate must be collected and disposed of as hazardous liquid waste.[6][12] After this procedure, deface the original label and dispose of the container as regular trash, or reuse it for a compatible waste stream.[12]
-
Spill Cleanup: Spilled chemicals and the absorbent materials used to clean them must be disposed of as hazardous waste.[6] Follow your laboratory's specific spill response protocol and report the incident to your supervisor and EHS department.
Prohibited Disposal Methods: Under no circumstances should this compound or its solutions be disposed of via:
-
Sink/Drain Disposal: This is prohibited for hazardous chemicals.[13]
-
Regular Trash: Unrinsed containers and contaminated materials must not be placed in the regular trash.[13]
-
Evaporation: Allowing waste to evaporate in a fume hood is not a permissible disposal method.[8]
By adhering to these systematic procedures, laboratories can ensure the safe and environmentally responsible disposal of research chemicals like this compound, fostering a culture of safety and regulatory compliance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. acs.org [acs.org]
Personal protective equipment for handling (Rac)-IBT6A hydrochloride
(Rac)-IBT6A hydrochloride is a research-grade compound and should be handled by trained professionals only. Given the absence of a specific Safety Data Sheet (SDS), this guide is based on best practices for handling potent, biologically active small molecules and kinase inhibitors. Treat this compound as a potentially hazardous substance.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. Eye Protection: Chemical splash goggles to ensure a complete seal around the eyes. Lab Coat: A dedicated, disposable or non-absorbent lab coat. Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1] |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves.[1] Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. Lab Coat: Standard laboratory coat. Ventilation: Work should be conducted in a chemical fume hood.[1] |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Biological Safety Cabinet: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety. All manipulations of solid this compound and its concentrated solutions should be conducted in a designated area within a certified chemical fume hood.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste containing this compound must be treated as hazardous chemical waste.[2]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, gloves, and weighing papers, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container.[1] Do not pour down the drain.[2]
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials should also be disposed of as hazardous waste.[2]
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disclaimer: This information is provided for research use only and is based on general safety principles for handling potent chemical compounds. It is not a substitute for a formal risk assessment and the user should consult their institution's safety office for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
